NH2-Ph-NH-cyclohexane-NH-Boc
Description
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Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-15-9-5-8-14(11-15)19-13-7-4-6-12(18)10-13/h4,6-7,10,14-15,19H,5,8-9,11,18H2,1-3H3,(H,20,21)/t14-,15-/m1/s1 |
InChI Key |
FAWFNPWNJLWLCH-HUUCEWRRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: tert-Butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Disclaimer: Initial searches for the compound "tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate" did not yield any publicly available data. This technical guide will therefore focus on the structurally related and well-documented compound, tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate . This guide is intended for researchers, scientists, and drug development professionals.
Core Compound Identification
tert-Butyl N-[(1R,3S)-3-aminocyclyl]carbamate is a chiral building block commonly utilized in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure features a cyclohexane (B81311) ring with two amino groups at the 1 and 3 positions, where one amine is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization of the remaining free amine.
| Identifier | Value |
| IUPAC Name | tert-butyl (1R,3S)-3-aminocyclohexylcarbamate |
| CAS Number | 1259278-17-5[1] |
| Molecular Formula | C₁₁H₂₂N₂O₂[2][3] |
| Molecular Weight | 214.31 g/mol [1][2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CC--INVALID-LINK--N |
| InChI Key | OBSACSBMTRJNPH-DTWKUNHWSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.
| Property | Value | Source |
| Physical Form | Solid[1] | Sigma-Aldrich[1] |
| Boiling Point | 322.1 ± 31.0 °C at 760 mmHg[1] | Sigma-Aldrich[1] |
| Purity | ≥97%[1] | Sigma-Aldrich[1] |
| Storage Temperature | 4°C, protect from light[1] | Sigma-Aldrich[1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate typically involves the selective mono-protection of (1R,3S)-cyclohexanediamine. A general and efficient one-pot method for the mono-Boc protection of diamines has been reported and can be adapted for this synthesis.[4][5]
General Experimental Protocol for Mono-Boc Protection of Diamines:[5]
This protocol is based on the selective in-situ formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
(1R,3S)-Cyclohexanediamine
-
Methanol (B129727) (anhydrous)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (2N and 4N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
Start with the free base of (1R,3S)-cyclohexanediamine. If starting from a salt (e.g., tartrate), treat with 4N NaOH to obtain the free diamine.
-
Dissolve the diamine in anhydrous methanol and cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. This generates one equivalent of HCl in situ, leading to the formation of the mono-hydrochloride salt of the diamine.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 mL of water, followed by the addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted diamine or impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the mono-Boc protected product.
Expected Yield: Moderate to high yields (in the range of 60-70% for similar diamines) are expected.[5]
Analytical Data
-
¹H NMR and ¹³C NMR: To confirm the structure, including the presence of the Boc group and the cyclohexane ring protons.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify functional groups such as N-H and C=O stretching vibrations.
-
Chiral HPLC: To confirm the enantiomeric purity.
Applications in Research and Drug Development
Mono-protected diamines like tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate are valuable intermediates in the synthesis of complex molecules. The presence of a single free amine allows for directed chemical modifications, making it a key component in:
-
Asymmetric Synthesis: The chiral scaffold can be used to introduce stereocenters in a controlled manner.
-
Pharmaceutical Synthesis: It can serve as a building block for various active pharmaceutical ingredients (APIs). For instance, related protected diamines are used in the synthesis of Factor Xa inhibitors like Edoxaban.
-
Combinatorial Chemistry: The free amine provides a handle for the attachment of various moieties to generate libraries of compounds for screening.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.
Caption: Synthetic workflow for tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.
References
- 1. 1259278-17-5|tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
In-Depth Technical Guide: NH2-Ph-NH-cyclohexane-NH-Boc (CAS 3033871-69-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 3033871-69-8, identified as tert-butyl ((1R,3R)-3-((3-aminophenyl)amino)cyclohexyl)carbamate, and referred to herein as NH2-Ph-NH-cyclohexane-NH-Boc. This molecule serves as a critical linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide will cover its chemical properties, its role in the synthesis of advanced PROTACs, the mechanism of action of the resulting degraders, and relevant biological pathways.
Chemical Identity and Properties
This compound is a bifunctional molecule featuring a Boc-protected amine on a cyclohexane (B81311) ring and a phenylenediamine moiety. These functional groups allow for its sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand, forming a heterobifunctional PROTAC.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3033871-69-8 | N/A |
| Chemical Name | tert-butyl ((1R,3R)-3-((3-aminophenyl)amino)cyclohexyl)carbamate | [1] |
| Molecular Formula | C₁₇H₂₇N₃O₂ | [1][2][3][4] |
| Molecular Weight | 305.42 g/mol | [1][2][4] |
| Primary Classification | PROTAC Linker | [2][5][6][7][8] |
| Supplier Catalog No. | HY-163960 | N/A |
Role in PROTAC Synthesis: The eRF3a Degrader
This compound is a key building block for the synthesis of "PROTAC erf3a Degrader-1" (catalog number HY-163938)[5][6][8]. This PROTAC is designed to target the eukaryotic translation termination factor 3a (eRF3a) for degradation. The synthesis of this degrader involves the conjugation of three components:
-
eRF3a Ligand (HY-13778): Binds to the target protein, eRF3a.
-
This compound Linker (HY-163960): Covalently connects the eRF3a ligand and the E3 ligase ligand.
-
CRBN Ligand (HY-41547): Recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The assembly of these components results in a heterobifunctional molecule capable of inducing the proximity between eRF3a and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of eRF3a. This targeted protein degradation approach is the subject of Chinese patent CN117801051A, which describes its potential application in treating human tumors[5][6].
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, its synthesis can be inferred from established organic chemistry principles. A plausible synthetic route would involve the reductive amination of a Boc-protected aminocyclohexanone with m-phenylenediamine (B132917).
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target linker molecule.
General Protocol for Reductive Amination:
-
Dissolve the Boc-protected aminocyclohexanone and m-phenylenediamine in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield the desired this compound.
Mechanism of Action and Signaling Pathways
The PROTAC eRF3a Degrader-1, synthesized using the this compound linker, functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
PROTAC-Mediated Degradation Pathway:
Caption: The mechanism of PROTAC-induced eRF3a degradation.
Biological Consequences of eRF3a Depletion:
The degradation of eRF3a has significant downstream effects on cellular signaling. eRF3a is a component of the translation termination complex and its depletion can impact protein synthesis. Furthermore, studies have shown that the depletion of eRF3a can lead to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
eRF3a and the mTOR Signaling Pathway:
Caption: eRF3a degradation leads to the inhibition of the mTOR pathway.
Quantitative Data
As of the date of this guide, specific quantitative data such as IC₅₀ or DC₅₀ values for the this compound linker itself are not available in the public domain. The biological activity is associated with the final PROTAC molecule. The data sheet for PROTAC erf3a Degrader-1 indicates that it inhibits cancer cell proliferation, for example, in 22Rv1 prostate cancer cells. However, specific quantitative metrics of this inhibition are not provided.
Table 2: Solubility of PROTAC erf3a Degrader-1 (HY-163938)
| Solvent | Concentration |
| DMSO | 60 mg/mL (78.85 mM) |
| Data obtained from the supplier's technical data sheet. |
Conclusion
This compound (CAS 3033871-69-8) is a valuable chemical tool for the development of PROTACs, particularly for targeting the oncoprotein eRF3a. Its structure allows for the creation of heterobifunctional degraders that can effectively induce the degradation of their target protein via the ubiquitin-proteasome system. The resulting inhibition of pathways such as the mTOR signaling cascade highlights the therapeutic potential of this approach in oncology and other disease areas. Further research, particularly the full disclosure of experimental data from patent literature, will be crucial for the broader scientific community to fully leverage the potential of this and similar PROTAC linkers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
The Strategic Role of the NH2-Ph-NH-cyclohexane-NH-Boc Moiety in the Design of eRF3a-Targeting PROTACs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the specific role and strategic importance of the NH2-Ph-NH-cyclohexane-NH-Boc linker, a key component in the design of novel PROTACs targeting the eukaryotic translation termination factor 3a (eRF3a), also known as GSPT1. This guide will explore the structural rationale, synthesis considerations, and biological implications of incorporating this particular linker in the development of potent and selective protein degraders.
The primary documented application of the this compound linker is in the synthesis of "PROTAC erf3a Degrader-1 (HY-163938)" and "PROTAC erf3a Degrader-2".[1][2] These molecules have been developed for their potential in cancer therapy by targeting eRF3a, a protein implicated in cell proliferation and survival.[1][2]
The Core Component: this compound Linker
The this compound moiety, with the IUPAC name tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate, serves as a bifunctional linker in PROTAC synthesis. Its structure is characterized by a central phenyl-cyclohexyl core, providing a balance of rigidity and flexibility, which is crucial for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.
Physicochemical Properties
A summary of the key computed properties of the this compound linker is provided in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate | PubChem |
| Molecular Formula | C17H27N3O2 | PubChem |
| Molecular Weight | 305.42 g/mol | MedChemExpress |
| CAS Number | 3033871-69-8 | MedChemExpress |
Role in PROTAC Design: The Phenyl-Cyclohexane Advantage
The selection of a linker is a critical determinant of a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. The this compound linker incorporates two key structural motifs, a phenyl ring and a cyclohexane (B81311) ring, which are increasingly recognized for their advantageous properties in PROTAC design.
-
Rigidity and Conformational Control: The combination of the planar phenyl ring and the non-planar cyclohexane ring introduces a degree of rigidity to the linker. This structural constraint can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein (eRF3a) and the E3 ligase.
-
Improved Physicochemical Properties: Linkers containing cyclic structures like phenyl and cyclohexane can enhance a PROTAC's metabolic stability and cell permeability compared to more flexible, linear alkyl or PEG linkers.
-
Vectorial Properties: The specific stereochemistry of the cyclohexane ring and the substitution pattern on the phenyl ring provide defined vectors for attaching the target-binding and E3 ligase-binding moieties. This precise positioning is essential for optimal ternary complex formation.
Signaling Pathway and Therapeutic Rationale
The target of the PROTACs utilizing this linker is eRF3a (GSPT1), a protein that plays a crucial role in the termination of protein synthesis. Dysregulation of eRF3a has been linked to various cancers, making it a compelling target for therapeutic intervention. By inducing the degradation of eRF3a, these PROTACs can disrupt the cellular machinery that cancer cells rely on for their rapid growth and proliferation.
Caption: PROTAC-mediated degradation of the eRF3a protein.
Quantitative Data
While the primary patent source (CN117801051A) for "PROTAC erf3a Degrader-1" and "-2" is not available in a publicly accessible English translation, the following table outlines the expected quantitative data for such compounds, based on standard PROTAC characterization. These values are essential for assessing the potency and efficacy of the degraders.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) |
| PROTAC erf3a Degrader-1 | eRF3a | 22Rv1 (Prostate Cancer) | Data not available | Data not available | Data not available |
| PROTAC erf3a Degrader-2 | eRF3a | 22Rv1 (Prostate Cancer) | Data not available | Data not available | Data not available |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cell proliferation.
Product data sheets indicate that these PROTACs inhibit cancer cell proliferation in cell lines such as 22Rv1.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of PROTACs. Below are representative methodologies for the key experiments involved in the development of an eRF3a-targeting PROTAC utilizing the this compound linker.
Synthesis of an eRF3a-Targeting PROTAC
The synthesis of the final PROTAC molecule is a multi-step process involving the conjugation of the eRF3a-binding ligand and the E3 ligase ligand to the this compound linker. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of an eRF3a PROTAC.
Protocol:
-
Boc Deprotection: The Boc protecting group on the this compound linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose a primary amine.
-
First Amide Coupling: The deprotected linker is coupled to the carboxylic acid of the eRF3a-binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an appropriate solvent like DMF.
-
Purification of Intermediate: The resulting intermediate is purified by column chromatography or preparative HPLC.
-
Second Amide Coupling: The remaining primary amine on the linker-ligand intermediate is then coupled to the carboxylic acid of the E3 ligase ligand using similar coupling conditions as in step 2.
-
Final Purification and Characterization: The final PROTAC product is purified by preparative HPLC and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
Western Blotting for eRF3a Degradation
This protocol is used to quantify the extent of eRF3a protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for eRF3a. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of eRF3a degradation relative to the loading control and the vehicle-treated sample.
Cell Viability Assay
This assay measures the effect of the PROTAC on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The this compound linker represents a sophisticated chemical scaffold for the design of potent and selective PROTACs. Its inherent structural rigidity and favorable physicochemical properties make it a valuable tool for the development of next-generation protein degraders. The successful application of this linker in the creation of eRF3a-targeting PROTACs highlights its potential in the ongoing efforts to expand the druggable proteome and develop novel cancer therapeutics. Further research, including the public disclosure of detailed quantitative and experimental data, will be crucial in fully elucidating the therapeutic potential of PROTACs built with this promising linker.
References
understanding the amine and Boc protecting group in the compound
An In-Depth Technical Guide to the Amine Functional Group and the tert-Butoxycarbonyl (Boc) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the amine functional group and the widely utilized tert-butoxycarbonyl (Boc) protecting group. It covers the fundamental chemical principles, spectroscopic data, detailed experimental protocols, and the strategic importance of this chemistry in the field of drug development and complex molecule synthesis.
The Amine Functional Group: A Core Component in Medicinal Chemistry
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons.[1][2] Derived from ammonia, their structure and reactivity make them pivotal in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4]
Structure and Classification
Amines are classified based on the number of carbon-containing groups (alkyl or aryl) bonded to the nitrogen atom:[1][3]
-
Primary (1°) Amines: One carbon group is attached to the nitrogen (R-NH₂).
-
Secondary (2°) Amines: Two carbon groups are attached to the nitrogen (R₂NH).
-
Tertiary (3°) Amines: Three carbon groups are attached to the nitrogen (R₃N).
This classification is crucial as it dictates the amine's physical properties, reactivity, and steric environment.[1][5] Amines can also be categorized as aliphatic (nitrogen bonded to only sp³-hybridized carbons) or aromatic (nitrogen bonded to at least one sp²-hybridized carbon of an aromatic ring), which significantly influences their basicity.[5][6]
Chemical Properties and Reactivity
The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[1][2][7]
-
Basicity: Amines are weak bases that readily accept protons from acids to form ammonium (B1175870) salts.[2][3] Aliphatic amines are generally more basic than ammonia, while aromatic amines are significantly weaker bases due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[2][5][6]
-
Nucleophilicity: The lone pair enables amines to act as nucleophiles, attacking electrophilic centers. This reactivity is essential for forming new carbon-nitrogen bonds but also presents a significant challenge in multi-step syntheses, as the amine can react with a wide range of electrophilic reagents and functional groups.
This high reactivity necessitates the use of protecting groups in complex syntheses to temporarily mask the amine's nucleophilicity and basicity, allowing other parts of the molecule to be modified selectively.[7][8]
The tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common and indispensable amine protecting groups in organic synthesis.[9][10] Introduced in 1957, its popularity stems from its ease of installation, stability under a broad range of conditions (including basic, nucleophilic, and reductive environments), and, most critically, its facile removal under mild acidic conditions.[9][11][12] This orthogonality to other common protecting groups, such as Fmoc and Cbz, makes it a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[11][13]
Boc Protection of Amines
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) , also known as Boc anhydride.[11][14] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks one of the electrophilic carbonyl carbons of Boc₂O.[9][15] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[9][16] The tert-butoxide deprotonates the newly acylated amine to yield the final, stable N-Boc protected product (a carbamate).[9][10]
Boc Deprotection
The defining characteristic of the Boc group is its lability under acidic conditions.[9] The most common method for its removal involves treatment with strong acids like trifluoroacetic acid (TFA) , often in a dichloromethane (B109758) (DCM) solvent, or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane.[11][14][17]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[11][18] This step facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][15] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is typically obtained as its corresponding acid salt.[15][18]
Quantitative Data and Spectroscopic Analysis
Confirmation of Boc protection is readily achieved through standard spectroscopic techniques. The Boc group provides highly characteristic signals.[19]
Table 1: Typical Spectroscopic Data for Boc-Protected Amines [19]
| Technique | Characteristic Signal | Description |
| ¹H NMR | ~1.45 - 1.50 ppm (singlet, 9H) | A strong, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | ~28.4 ppm (3C) | Signal for the three equivalent methyl carbons of the tert-butyl group. |
| ~80.1 ppm (1C) | Signal for the quaternary carbon of the tert-butyl group. | |
| ~153 ppm (1C) | Signal for the carbonyl carbon of the carbamate (B1207046). | |
| IR Spectroscopy | ~1680 - 1710 cm⁻¹ | A strong C=O stretching vibration characteristic of the carbamate functional group. |
Table 2: Comparison of Common Boc Deprotection Reagents [12][17][18][20][21]
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA | 20-50% in DCM, Room Temp | 0.5 - 4 hours | Highly effective, volatile (easy to remove), well-established. | Harsh; can cleave other acid-labile groups; corrosive. |
| HCl | 4M in 1,4-Dioxane or EtOAc | 1 - 4 hours | Effective, provides product as HCl salt which is often crystalline. | Dioxane is a peroxide-former; can be less selective than TFA. |
| Lewis Acids | ZnBr₂, AlCl₃, TMSI in DCM | Varies (hours) | Milder than strong protic acids; can offer different selectivity. | Stoichiometric amounts often needed; work-up can be more complex. |
| Aqueous Reflux | H₂O, 100 °C | 15 min - 12 hours | "Green" alternative, avoids strong acids and organic solvents.[18][22] | High temperatures required; not suitable for thermally sensitive substrates. |
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of amines. Researchers should optimize conditions based on the specific substrate.
Protocol 1: N-Boc Protection of a Primary Amine using Boc₂O[9][23]
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (B128534) (TEA) (1.2 eq, if starting from an amine salt)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M. If the starting material is an amine salt (e.g., hydrochloride), add triethylamine (1.2 eq) and stir for 10-15 minutes.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent, typically dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[17][18][24]
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[23]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[17]
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343) or DCM.[23]
-
Isolation (as Free Amine): Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic.[11] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Strategic Importance in Drug Development
The protection and deprotection of amines are critical enabling steps in the synthesis of a majority of pharmaceuticals.
-
Multi-step Synthesis: In the synthesis of complex active pharmaceutical ingredients (APIs), the Boc group allows chemists to perform transformations on other parts of a molecule without interference from a reactive amine group.[11][24]
-
Peptide Synthesis: Boc chemistry was foundational to the development of solid-phase peptide synthesis (SPPS), a technology that revolutionized the creation of peptide-based drugs.[9] The ability to selectively deprotect the N-terminal amine for the next coupling cycle is the core of this strategy.
-
Orthogonal Strategies: The Boc group's unique acid lability makes it an ideal "orthogonal partner" to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis).[11][13] This allows for the differential protection and selective deprotection of multiple amine groups within the same molecule, a requirement for synthesizing complex peptides and bioconjugates.[25]
By providing robust and predictable control over amine reactivity, the Boc group directly facilitates the exploration of novel chemical space and the efficient production of complex therapeutics.
References
- 1. Amine Functional Group | ChemTalk [chemistrytalk.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Amine Functional Group - Chemistry Steps [chemistrysteps.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. mcours.net [mcours.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. Amine protection - CD Biosynsis [biosynsis.com]
- 25. nbinno.com [nbinno.com]
A Deep Dive into Novel PROTAC Linker Synthesis: A Technical Guide for Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of novel PROTAC linker synthesis, focusing on innovative strategies, detailed experimental protocols, and comparative data to inform rational drug design. We explore a range of linker archetypes, from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to rigid heterocyclic and "smart" photoswitchable linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this cutting-edge technology.
The Crucial Role of the Linker in PROTAC Design
The linker is not a passive spacer but an active component that profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Its length, rigidity, and chemical composition dictate the relative orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][3] An optimized linker can enhance cooperativity within the ternary complex, leading to increased degradation potency. Conversely, a poorly designed linker can result in steric hindrance or unfavorable protein-protein interactions, diminishing or ablating degradation.[3]
Classification of PROTAC Linkers and Synthesis Strategies
PROTAC linkers can be broadly categorized into three main classes: flexible, rigid, and functional ("smart") linkers. Each class offers distinct advantages and is synthesized through various chemical strategies.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers, primarily composed of alkyl or PEG chains, are the most common type used in initial PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[2][4]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can impact the overall solubility of the PROTAC molecule.[]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[1][6][7] Approximately 55% of reported PROTACs utilize PEG linkers.[2][4]
Synthesis Strategy: Amide Bond Formation
A prevalent method for constructing PROTACs with flexible linkers is through amide bond formation, often facilitated by standard peptide coupling reagents.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Flexible Linker Length on Target Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No Degradation | - | [4][8] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [4][8] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [4][8] |
| ERα | PEG | 12 | Effective Degradation | - | [9] |
| ERα | PEG | 16 | More Potent Degradation | - | [9] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | DC50 (nM) | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | - | [2] |
| Rigid (Piperidine/Alkyne) | 50 | Potent AR depletion | < 1 | [2][4] |
Table 3: Impact of Linker Composition on PI3K and mTOR Degradation
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) | Reference |
| GP262 | Flexible (PEG/Alkyl) | p110α | 227.4 | 71.3 | [10] |
| GP262 | Flexible (PEG/Alkyl) | p110γ | 42.23 | 88.6 | [10] |
| GP262 | Flexible (PEG/Alkyl) | mTOR | 45.4 | 74.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key PROTAC linker types.
Protocol 1: Synthesis of a PEG-Linked PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead with an amine-functionalized PEG linker, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Amide Coupling of Warhead-COOH with Amine-PEGn-Boc
-
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Warhead-PEGn-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve Warhead-PEGn-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt (Warhead-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with E3 Ligase Ligand-COOH
-
Procedure:
-
Follow the procedure outlined in Step 1, using Warhead-PEGn-NH2 and E3 Ligase Ligand-COOH as the coupling partners to yield the final PROTAC.
-
Protocol 2: Synthesis of a Triazole-Linked PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" approach for the convergent synthesis of a PROTAC.
Step 1: Synthesis of Alkyne-Functionalized Warhead and Azide-Functionalized E3 Ligase Ligand
-
Synthesize or procure the warhead and E3 ligase ligand functionalized with terminal alkyne and azide (B81097) groups, respectively. This often involves standard organic synthesis techniques to introduce these moieties at a solvent-exposed position of the respective ligands.[11][12][13][14]
Step 2: CuAAC Reaction
-
Reagents and Materials:
-
Alkyne-Functionalized Warhead (1.0 eq)
-
Azide-Functionalized E3 Ligase Ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1-0.3 eq)
-
Sodium ascorbate (B8700270) (0.2-0.6 eq)
-
Solvent (e.g., t-BuOH/H2O, DMF)
-
-
Procedure:
-
Dissolve the alkyne-functionalized warhead and azide-functionalized E3 ligase ligand in the chosen solvent system.
-
Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 3: Synthesis of a Photoswitchable Azobenzene-Containing Linker
This protocol outlines a general approach for creating a bifunctional azobenzene (B91143) linker that can be incorporated into a PROTAC.
Step 1: Synthesis of a Symmetrical Azobenzene Diol
-
This can be achieved through the reduction of a corresponding nitrophenol derivative.
Step 2: Functionalization of the Azobenzene Diol
-
The hydroxyl groups can be functionalized with bifunctional spacers containing reactive handles (e.g., a protected amine and a carboxylic acid) through etherification or esterification reactions.
Step 3: Incorporation into the PROTAC
-
The bifunctional azobenzene linker can then be coupled to the warhead and E3 ligase ligand using methods similar to those described in Protocol 1. The synthesis often involves late-stage functionalization to install the photoswitchable core.[15] The wavelengths for isomerization can be tuned, for example, ortho-F4-azobenzene can be activated by 415 nm light and inactivated by 530 nm light.[16]
Visualizing Key Concepts in PROTAC Research
Diagrams generated using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathways Targeted by PROTACs
Caption: Key signaling pathways targeted by PROTACs.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: PROTAC synthesis and evaluation workflow.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
Caption: PROTAC-mediated protein degradation pathway.
Conclusion and Future Outlook
The rational design of PROTAC linkers is a critical and rapidly evolving area of research. While flexible linkers remain a valuable tool for initial screening, the field is increasingly moving towards more sophisticated rigid and functional linkers to enhance potency, selectivity, and drug-like properties. The synthetic strategies and evaluation workflows outlined in this guide provide a framework for the systematic development of novel PROTACs. Future advancements will likely focus on the development of novel linker chemotypes, the use of computational modeling to predict optimal linker geometries, and the exploration of new E3 ligases to expand the scope of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
In-Depth Technical Guide: Exploring the Binding Affinity of the Phenyl-Cyclohexyl-Diamine Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Topic: This guide provides a comprehensive overview of the methodologies used to determine the binding affinity of small molecules centered around the NH2-Ph-NH-cyclohexane-NH-Boc chemical scaffold. Due to a lack of specific binding data for the precise molecule this compound, this document will focus on a representative biological target for this structural class—the N-methyl-D-aspartate (NMDA) receptor—and will utilize illustrative data and standardized protocols to empower researchers in their investigations of similar compounds.
Introduction to the Phenyl-Cyclohexyl-Diamine Scaffold
The phenyl-cyclohexyl-diamine moiety is a key structural feature in a variety of biologically active compounds. Its rigid cyclohexane (B81311) ring and the appended phenyl and amine groups provide a three-dimensional architecture that can be tailored to interact with specific biological targets. Arylcyclohexylamine derivatives, a class of compounds sharing this core, are notably recognized for their interaction with the NMDA receptor, a critical ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. Understanding the binding affinity of novel derivatives of this scaffold is a crucial first step in the drug discovery process.
Illustrative Binding Affinity Data
To demonstrate the process of structure-activity relationship (SAR) analysis, the following table presents hypothetical, yet realistic, binding affinity data for a series of analogs based on the core scaffold. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for these specific compounds.
| Compound ID | Structure | Modification | Target | Kᵢ (nM) |
| SCAFF-001 | This compound | Parent Scaffold | NMDA Receptor | 850 |
| SCAFF-002 | 4-F-Ph-NH-cyclohexane-NH-Boc | Fluoro- substitution on Phenyl ring | NMDA Receptor | 425 |
| SCAFF-003 | 4-OH-Ph-NH-cyclohexane-NH-Boc | Hydroxy- substitution on Phenyl ring | NMDA Receptor | 150 |
| SCAFF-004 | NH2-Ph-NH-cyclohexane-NH-Acetyl | Acetyl protection of amine | NMDA Receptor | >10000 |
| SCAFF-005 | NH2-Ph-N(CH3)-cyclohexane-NH-Boc | N-methylation | NMDA Receptor | 920 |
Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Affinity
The following is a detailed protocol for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity (Kᵢ) of a test compound.[1]
Objective: To determine the Kᵢ of a test compound (e.g., SCAFF-001) for the NMDA receptor using a competitive binding assay with a known radioligand.
Materials:
-
Receptor Source: Rat brain membrane homogenate containing NMDA receptors.
-
Radioligand: [³H]CGP 39653 (a potent NMDA receptor antagonist).[2]
-
Test Compound: Stock solution of the unlabeled test compound (e.g., SCAFF-001) in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive NMDA receptor antagonist (e.g., unlabeled CGP 39653 or MK-801).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Fluid.
-
Scintillation Counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen rat brain membrane homogenate on ice.
-
Resuspend the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer. Typically, a range of 10-12 concentrations covering several orders of magnitude is used.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound Wells: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, test compound/non-specific control, radioligand, and finally the membrane preparation to initiate the binding reaction.
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation fluid to each filter.
-
Count the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM and the test compound CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₐ is the affinity constant of the radioligand for the receptor.
-
-
Visualizations: Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The following diagram illustrates the key steps in the activation of the NMDA receptor and the initiation of downstream signaling cascades. Activation requires the binding of both glutamate (B1630785) and a co-agonist (like glycine (B1666218) or D-serine), followed by depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block. The subsequent influx of calcium (Ca²⁺) acts as a second messenger, activating various intracellular signaling pathways.[3]
Experimental Workflow for Competitive Radioligand Binding Assay
The diagram below outlines the major steps involved in the competitive radioligand binding assay described in the protocol section. This workflow provides a clear, high-level overview of the experimental process from preparation to data analysis.
Conclusion
While direct binding affinity data for this compound is not publicly available, this guide provides the necessary framework for researchers to investigate this and similar chemical scaffolds. By understanding the pharmacology of related arylcyclohexylamines, which frequently target the NMDA receptor, and by employing robust experimental protocols such as the competitive radioligand binding assay, scientists can effectively characterize the binding properties of novel compounds. The provided illustrative data and workflows serve as a practical starting point for the design and execution of experiments aimed at elucidating the therapeutic potential of the phenyl-cyclohexyl-diamine scaffold.
References
Methodological & Application
synthesis protocol for PROTAC erf3a Degrader-1 using NH2-Ph-NH-cyclohexane-NH-Boc
Application Notes and Protocols: Synthesis of PROTAC erf3a Degrader-1
Abstract
This document provides a detailed synthesis protocol for a novel PROTAC (Proteolysis Targeting Chimera) molecule, designated as erf3a Degrader-1, designed to induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit 3a (eRF3a). This protocol outlines a plausible synthetic route commencing from the linker precursor, NH2-Ph-NH-cyclohexane-NH-Boc, and culminating in the final bifunctional degrader molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. Included are detailed experimental procedures, data presentation in tabular format, and visualizations of the degradation pathway and experimental workflow.
Introduction
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Upon forming a ternary complex between the target protein and the E3 ligase, the target protein is polyubiquitinated and subsequently degraded by the proteasome.
The target of the PROTAC described herein is eRF3a, a GTP-binding protein that plays a crucial role in the termination of protein synthesis and has been implicated in various diseases, including cancer. By inducing the degradation of eRF3a, it may be possible to modulate these pathological processes.
This protocol details a hypothetical synthetic route for erf3a Degrader-1, which utilizes a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a hypothetical ligand for eRF3a. The synthesis employs the linker precursor this compound.
Signaling Pathway of eRF3a Degradation
The mechanism of action for erf3a Degrader-1 involves hijacking the CRBN E3 ligase to induce the degradation of eRF3a. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the eRF3a protein.
Caption: Mechanism of eRF3a degradation by erf3a Degrader-1.
Synthesis of erf3a Degrader-1
The synthesis of erf3a Degrader-1 is a multi-step process that begins with the functionalization of the provided linker precursor, followed by conjugation to the eRF3a and CRBN ligands.
Overall Synthetic Workflow
The synthetic strategy involves three main stages:
-
Synthesis of the Linker-CRBN Ligand Conjugate: The this compound precursor is first acylated with a pomalidomide (B1683931) derivative.
-
Deprotection of the Linker: The Boc protecting group on the linker is removed to expose a primary amine for subsequent conjugation.
-
Final Conjugation to the eRF3a Ligand: The deprotected Linker-CRBN ligand conjugate is coupled with a hypothetical eRF3a ligand to yield the final PROTAC molecule.
Caption: Synthetic workflow for erf3a Degrader-1.
Experimental Protocols
Materials and Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF mass spectrometer.
Protocol 1: Synthesis of Boc-protected Linker-Pomalidomide (Compound 3)
-
To a solution of Pomalidomide-acid (Compound 1 , 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (Compound 2 , 1.1 eq) in DMF, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-10% methanol (B129727) in dichloromethane) to afford Compound 3 .
Protocol 2: Boc Deprotection of Linker-Pomalidomide (Compound 4)
-
Dissolve Compound 3 (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3 x 20 mL) to ensure complete removal of TFA.
-
The resulting crude amine salt (Compound 4 ) is used in the next step without further purification.
Protocol 3: Synthesis of erf3a Degrader-1 (Final Product)
-
To a solution of the hypothetical eRF3a ligand with a carboxylic acid handle (Compound 5 , 1.0 eq) in anhydrous DMF (0.1 M), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected Linker-Pomalidomide (Compound 4 , 1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield erf3a Degrader-1 .
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of erf3a Degrader-1.
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| 1 | Compound 3 | Compound 1 | 621.76 | 75 | >95% |
| 2 | Compound 4 | Compound 3 | 521.63 | ~100 (crude) | - |
| 3 | erf3a Degrader-1 | Compound 4 | 850.00 (example) | 45 | >98% |
Table 2: Characterization Data for erf3a Degrader-1
| Analysis | Result |
| Appearance | White to off-white solid |
| HRMS (ESI) | Calculated for C45H50N8O8 [M+H]+: 851.3828; Found: 851.3831 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): [List of characteristic peaks] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): [List of characteristic peaks] |
| HPLC Retention Time | [e.g., 12.5 min (Gradient: 10-90% ACN in H₂O with 0.1% TFA over 20 min)] |
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of a novel PROTAC molecule, erf3a Degrader-1. The described synthetic route is plausible and employs standard organic chemistry transformations. The provided workflow, data tables, and diagrams serve as a valuable resource for researchers aiming to synthesize this or similar PROTAC molecules for the targeted degradation of eRF3a. Further biological evaluation is required to ascertain the efficacy and selectivity of erf3a Degrader-1 in cellular and in vivo models.
Disclaimer: This protocol is based on a hypothetical molecule and synthetic route. The specified reaction conditions and expected results are for illustrative purposes and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for NH2-Ph-NH-cyclohexane-NH-Boc in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate, referred to herein as NH2-Ph-NH-cyclohexane-NH-Boc, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. It serves as a crucial linker element in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins.[1][2] In the context of oncology, this linker has been integral in the development of PROTACs targeting eukaryotic translation release factor 3a (eRF3a), a protein implicated in the progression of various cancers, including breast, gastric, prostate, and ovarian cancers.[3][4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of eRF3a-targeting PROTACs and the subsequent preclinical evaluation of these degraders in cancer research.
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[10][11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[12]
The this compound molecule provides a flexible and synthetically tractable scaffold to connect the eRF3a-binding moiety and the E3 ligase ligand, as exemplified in the synthesis of "PROTAC erf3a Degrader-1".[2][3][7][13][14]
Data Presentation
The following tables present illustrative quantitative data for a hypothetical eRF3a-targeting PROTAC synthesized using the this compound linker. This data is representative of typical results obtained in preclinical studies and serves as a guide for data presentation.
Table 1: In Vitro Activity of a Hypothetical eRF3a PROTAC in Cancer Cell Lines
| Cell Line | Cancer Type | eRF3a DC50 (nM) | Max Degradation (%) | IC50 (nM) |
| 22Rv1 | Prostate Cancer | 25 | >90 | 50 |
| OVCAR-3 | Ovarian Cancer | 40 | >85 | 75 |
| HepG2 | Liver Cancer | 60 | >80 | 120 |
| HeLa | Cervical Cancer | 35 | >90 | 65 |
| K562 | Leukemia | 55 | >85 | 100 |
| MCF-7 | Breast Cancer | 30 | >90 | 55 |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth.
Table 2: In Vivo Efficacy of a Hypothetical eRF3a PROTAC in a 22Rv1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | Daily | 0 | +2 |
| eRF3a PROTAC | 25 | Daily | 45 | -3 |
| eRF3a PROTAC | 50 | Daily | 70 | -5 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an eRF3a-targeting PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of an eRF3a-Targeting PROTAC
This protocol outlines a general two-step synthesis involving amide bond formation.
Materials:
-
This compound
-
eRF3a ligand with a carboxylic acid handle
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for coupling
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
TFA for Boc deprotection
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Coupling of Linker to eRF3a Ligand:
-
Dissolve the eRF3a ligand with a carboxylic acid handle in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (eRF3a ligand-linker-Boc) by flash chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified eRF3a ligand-linker-Boc in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate.
-
-
Coupling to E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid of the E3 ligase ligand using HATU, HOBt, and DIPEA in anhydrous DMF.
-
Add the deprotected eRF3a ligand-linker amine to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Analysis:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the eRF3a PROTAC on cancer cell proliferation.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
eRF3a PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the eRF3a PROTAC. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for eRF3a Degradation
This protocol is to confirm the degradation of the eRF3a protein following PROTAC treatment.[10][15][19][20]
Materials:
-
Cancer cells treated with the eRF3a PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-eRF3a and a loading control, e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of the eRF3a PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-eRF3a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities to determine the percentage of eRF3a degradation.
Protocol 4: In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of the eRF3a PROTAC in a mouse model.[12][15][21][22]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., 22Rv1)
-
Matrigel
-
eRF3a PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the eRF3a PROTAC or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot to confirm eRF3a degradation).
-
Calculate the tumor growth inhibition for each treatment group.
Safety and Handling
This compound and the resulting PROTACs are intended for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle all chemical reagents in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each compound.
References
- 1. This compound | C17H27N3O2 | CID 172638542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC erf3a Degrader-1 | PROTAC erf3a降解剂 | MCE [medchemexpress.cn]
- 4. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Studies on human eRF3-PABP interaction reveal the influence of eRF3a N-terminal glycin repeat on eRF3-PABP binding affinity and the lower affinity of eRF3a 12-GGC allele involved in cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. protacerdegraders.com [protacerdegraders.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 14. gentaur.com [gentaur.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes: Selective Conjugation of NH2-Ph-NH-cyclohexane-NH-Boc to Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule NH2-Ph-NH-cyclohexane-NH-Boc is a versatile linker containing three distinct amine functionalities, each with unique reactivity profiles. This structural complexity allows for its use in sophisticated bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes. The key to successfully utilizing this linker lies in the chemoselective conjugation to one of its three amine groups:
-
Aromatic Primary Amine (Aniline): Located on the phenyl group, this amine is the least basic and nucleophilic of the three.
-
Aliphatic Secondary Amine: Part of the cyclohexane (B81311) ring, this amine is more nucleophilic than the aromatic amine.
-
Boc-Protected Primary Amine: This amine is rendered unreactive by the tert-Butyloxycarbonyl (Boc) protecting group. It can be selectively deprotected under acidic conditions to reveal a reactive primary amine for subsequent conjugation steps.
This document provides detailed application notes and protocols for selectively conjugating a ligand to each of these amine groups.
Principle of Selective Conjugation
The differential reactivity of the amine groups can be exploited to direct conjugation to a specific site. The primary strategies rely on controlling the reaction pH to modulate the nucleophilicity of the amines and choosing conjugation chemistries that are selective for a particular amine type.
-
pH Control: The pKa values of the aromatic and aliphatic amines are different. At a slightly acidic to neutral pH (e.g., 6.5-7.5), the more basic aliphatic secondary amine will be predominantly protonated and thus non-nucleophilic. The less basic aromatic amine will have a greater fraction in its unprotonated, reactive state, favoring its participation in conjugation reactions.[1] At a more alkaline pH (e.g., 8.0-9.0), both amines will be deprotonated and available for reaction, where the inherently more nucleophilic aliphatic amine may react faster.[2][3]
-
Chemoselective Reactions: Certain reactions are inherently selective for specific functional groups. For instance, oxidative coupling is a highly chemoselective method for modifying anilines.[4][5] Reductive amination is a robust method for forming bonds with primary and secondary amines by reacting them with aldehydes or ketones.[6][7]
-
Orthogonal Protection Strategy: The Boc group provides an orthogonal handle. The other amines can be conjugated first, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) to enable a second, site-specific conjugation.[8][9]
Selecting a Conjugation Strategy
The choice of methodology is dictated by the desired target amine on the linker molecule. The following diagram outlines the logical decision-making process for selecting an appropriate conjugation strategy.
Data Presentation: Comparison of Methods
The following table summarizes the key parameters and expected outcomes for the primary conjugation methods.
| Method | Target Amine | Key Reagents | Optimal pH | Selectivity Considerations |
| Amide Coupling (NHS Ester) | Aromatic Primary Amine | Ligand-NHS Ester | 7.2 - 7.5 | At this pH, the aliphatic secondary amine is largely protonated, favoring reaction at the aromatic amine.[3] |
| Reductive Amination | Aliphatic Secondary Amine | Ligand-Aldehyde/Ketone, NaBH₃CN | 6.0 - 7.0 | Both primary and secondary amines can react. Prior protection of the aromatic amine may be needed for absolute selectivity.[6][7] |
| Two-Step (Boc Deprotection + Amide Coupling) | Deprotected Primary Amine | 1. TFA2. Ligand-NHS Ester | > 8.0 | Excellent selectivity as the target amine is only revealed after the deprotection step.[9][10] |
Experimental Protocols
Protocol 1: Selective Conjugation to the Aromatic Primary Amine via NHS Ester Chemistry
This protocol describes the coupling of a ligand activated as an N-Hydroxysuccinimide (NHS) ester to the aromatic amine of the linker.
Workflow Diagram
Materials
-
This compound Linker
-
Ligand activated with NHS ester (Ligand-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2
-
Purification tools: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 1K MWCO).
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Linker in DMF or DMSO.
-
Immediately before use, prepare a 10-20 mM stock solution of the Ligand-NHS in anhydrous DMF or DMSO. NHS esters are moisture-sensitive.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the Linker stock solution to the Reaction Buffer. The final concentration of the organic solvent (DMF/DMSO) should not exceed 10% (v/v) to maintain buffer integrity.
-
Add a 1.5 to 5-fold molar excess of the Ligand-NHS stock solution to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The half-life of NHS esters decreases at higher pH, but pH 7.2-7.5 provides a good balance between amine reactivity and ester stability.[11]
-
-
Purification:
-
Remove unreacted Ligand-NHS and byproducts (N-hydroxysuccinimide) by SEC or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm the successful conjugation and assess purity using analytical HPLC and mass spectrometry (LC-MS).
-
Protocol 2: Conjugation via Reductive Amination
This protocol is suitable for ligands containing an aldehyde or ketone functional group. It generally targets the most nucleophilic amines. For selectivity towards the secondary amine, prior protection of the aromatic primary amine may be required.
Materials
-
This compound Linker
-
Ligand containing an aldehyde or ketone (Ligand-CHO)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Reaction Buffer: 0.1 M MES buffer or PBS, pH 6.0-7.0
Procedure
-
Reaction Setup:
-
Dissolve the Linker and a 1.2 to 2-fold molar excess of the Ligand-CHO in the Reaction Buffer.
-
-
Imine/Enamine Formation:
-
Stir the mixture at room temperature for 60-90 minutes to allow for the formation of the Schiff base (imine) or enamine intermediate.[6]
-
-
Reduction:
-
Add a 5 to 10-fold molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture.
-
Caution: NaBH₃CN is toxic and should be handled in a fume hood. NaBH(OAc)₃ is a milder, less toxic alternative.[7]
-
-
Incubation:
-
Continue to stir the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Quenching & Purification:
-
Quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride or by adjusting the pH to ~4.
-
Purify the conjugate using reverse-phase HPLC or other suitable chromatographic methods.
-
Protocol 3: Two-Step Conjugation via Boc Deprotection
This protocol allows for conjugation to the primary amine on the cyclohexane ring after first conjugating another molecule to the aromatic amine (or leaving it unmodified).
Workflow Diagram
Step A: Boc Deprotection
-
Reaction Setup:
-
Dissolve the starting Boc-protected linker or its conjugate in dichloromethane (B109758) (DCM).
-
Add an excess (20-50% v/v) of trifluoroacetic acid (TFA).[9]
-
-
Incubation:
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Remove the DCM and excess TFA by rotary evaporation. The resulting product will be the TFA salt of the deprotected amine.
-
For the next step, the crude TFA salt can often be used directly, as the basic pH of the subsequent conjugation buffer will neutralize the acid.
-
Step B: Conjugation to the Deprotected Amine
-
Reaction Setup:
-
Dissolve the deprotected linker TFA salt from Step A in a reaction buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium borate (B1201080) or sodium bicarbonate buffer). The higher pH ensures the newly exposed primary aliphatic amine is deprotonated and highly nucleophilic.[3]
-
-
Conjugation:
-
Proceed with the conjugation reaction as described in Protocol 1 , adding an NHS-ester activated ligand.
-
-
Purification and Analysis:
-
Purify and analyze the final bifunctional conjugate as described previously.
-
References
- 1. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy (2006) | Jacob M. Hooker | 80 Citations [scispace.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application of NH2-Ph-NH-cyclohexane-NH-Boc in Programmed Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chemical entity NH2-Ph-NH-cyclohexane-NH-Boc serves as a critical linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation.[1][2] Specifically, this linker is utilized in the construction of "PROTAC erf3a Degrader-1" (also cataloged as HY-163938), a molecule engineered to induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit eRF3a, also known as G1 to S phase transition 1 (GSPT1).[1][2][3]
PROTACs incorporating the this compound linker to target eRF3a/GSPT1 are potent inducers of programmed cell death, primarily through the apoptotic pathway. The targeted degradation of GSPT1 disrupts protein synthesis, leading to cellular stress and the activation of apoptotic signaling cascades. This makes such PROTACs valuable tools for research in oncology and for the development of novel anti-cancer therapeutics.
Mechanism of Action:
PROTAC erf3a Degrader-1, synthesized using the this compound linker, functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (eRF3a/GSPT1) and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of eRF3a/GSPT1, marking it for degradation by the proteasome.
The subsequent depletion of eRF3a/GSPT1 has profound effects on cellular homeostasis, leading to the inhibition of cancer cell proliferation.[3][4] While direct and detailed public studies on the apoptotic effects of HY-163938 are limited, the mechanism of GSPT1 degradation is well-established to trigger programmed cell death. This is supported by extensive research on other GSPT1-degrading molecules. The degradation of GSPT1 is known to activate the Integrated Stress Response (ISR), a key signaling pathway that can culminate in apoptosis.
Potential Applications in Programmed Cell Death Research:
-
Induction of Apoptosis: PROTACs containing the this compound linker and targeting eRF3a/GSPT1 can be employed as chemical tools to induce apoptosis in cancer cell lines. This is particularly relevant for studying the cellular response to protein synthesis inhibition and the role of eRF3a/GSPT1 in cell survival.
-
Elucidation of Apoptotic Pathways: Researchers can utilize these PROTACs to investigate the specific signaling pathways activated upon GSPT1 degradation that lead to apoptosis. This includes studying the involvement of caspases, Bcl-2 family proteins, and other key regulators of programmed cell death.
-
Drug Discovery and Development: The this compound linker is a valuable component in the design and synthesis of new PROTAC-based drug candidates targeting eRF3a/GSPT1 for various cancers, including but not limited to prostate, ovarian, liver, cervical, leukemia, and breast cancer.[3][4]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MOLM-13 (AML) | 5 nM | |
| MV4-11 (AML) | 10 nM | ||
| U937 (AML) | 25 nM | ||
| Apoptosis Induction (% of Annexin V positive cells) | MOLM-13 (AML) | >80% at 100 nM (48h) | |
| MV4-11 (AML) | >70% at 100 nM (48h) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a PROTAC utilizing the this compound linker to target eRF3a/GSPT1 on programmed cell death.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of the eRF3a/GSPT1-degrading PROTAC on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 for prostate cancer)[3][4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC erf3a Degrader-1 (HY-163938)
-
MTT or XTT assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of the PROTAC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit's protocol (typically 2-4 hours).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the eRF3a/GSPT1-degrading PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC erf3a Degrader-1 (HY-163938)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with different concentrations of the PROTAC and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of the eRF3a/GSPT1-degrading PROTAC on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC erf3a Degrader-1 (HY-163938)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GSPT1, cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
Visualizations
Caption: PROTAC-mediated degradation of eRF3a/GSPT1.
Caption: Signaling pathway to apoptosis post-eRF3a degradation.
Caption: Workflow for studying programmed cell death induction.
References
Application Notes and Protocols for the Selective Mono-Boc Protection of Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective monofunctionalization of symmetrical diamine linkers is a critical step in the synthesis of complex molecules, particularly in pharmaceutical and materials science. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] However, achieving high yields of the desired mono-protected diamine while minimizing the formation of the di-substituted byproduct presents a significant challenge.[1] This document provides detailed protocols and application notes for the selective mono-Boc protection of common diamine linkers, including ethylenediamine, 1,4-diaminobutane, and 1,6-diaminohexane. The methodologies discussed herein offer flexibility in reagent choice and reaction conditions to suit diverse laboratory settings and substrate requirements.
Introduction
Diamine linkers are fundamental building blocks in organic synthesis, providing a versatile scaffold for the construction of a wide array of molecules, including peptidomimetics, therapeutic agents, and functionalized polymers.[2] In multi-step syntheses, it is often necessary to selectively protect one of the two primary amine functionalities to enable regioselective elaboration of the molecule. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness towards many non-acidic reagents and its straightforward cleavage under mild acidic conditions.[1][3]
The primary challenge in the mono-Boc protection of symmetrical diamines is controlling the stoichiometry to prevent the formation of the di-Boc protected byproduct.[4] Several strategies have been developed to address this, including the use of a large excess of the diamine, which can be impractical for valuable starting materials.[5] A more efficient and widely adopted approach involves the in situ monoprotonation of the diamine. By adding one equivalent of an acid, one of the amine groups is converted to its ammonium (B1175870) salt, rendering it non-nucleophilic and effectively "protecting" it from reaction with the Boc-anhydride ((Boc)₂O).[4][6][7] The remaining free amine can then be selectively acylated to afford the desired mono-Boc protected product in high yield.[6] This "one-pot" procedure is both efficient and scalable.[4][6]
This document outlines a general and reliable protocol for the mono-Boc protection of diamine linkers using the in situ monoprotonation strategy. Additionally, a summary of various reported methods and their corresponding yields is provided for comparison.
Experimental Protocols
Method 1: Mono-Boc Protection of Diamines via in situ Monoprotonation
This protocol describes a general "one-pot" procedure for the selective mono-Boc protection of a diamine linker using chlorotrimethylsilane (B32843) (Me₃SiCl) to generate one equivalent of HCl in situ.[4][6]
Materials:
-
Diamine (e.g., ethylenediamine, 1,4-diaminobutane, 1,6-diaminohexane)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride salt may form.[4]
-
Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Add deionized water (a small amount, e.g., ~1 mL per 10 mmol of diamine) to the reaction mixture, followed by the addition of di-tert-butyl dicarbonate (1.0 equivalent) dissolved in a minimal amount of methanol.[4][6]
-
Stir the reaction mixture at room temperature for 1-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether or ethyl acetate (B1210297) to remove any unreacted (Boc)₂O and other nonpolar impurities.[4]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.[4][6]
-
Extract the aqueous layer with dichloromethane (3 x volumes).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude mono-Boc protected diamine.
-
The product can be further purified by column chromatography if necessary.[1]
Safety Precautions:
-
Chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture to release HCl gas; they must be handled with extreme care in a well-ventilated fume hood.[1][4]
-
Di-tert-butyl dicarbonate is a solid at room temperature and can cause irritation. Handle with appropriate personal protective equipment.
-
Diamine linkers can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific diamine before use.
Data Presentation
The following table summarizes the yields for the mono-Boc protection of various diamine linkers using different methodologies.
| Diamine Linker | Method | Reagents | Solvent | Yield (%) | Reference |
| Ethylenediamine | Monoprotonation (HCl gas) | (Boc)₂O, HCl | MeOH/H₂O | 87 | [9] |
| 1,3-Propanediamine | Monoprotonation (HCl gas) | (Boc)₂O, HCl | MeOH/H₂O | 75 | [9] |
| 1,4-Diaminobutane | Monoprotonation (HCl gas) | (Boc)₂O, HCl | MeOH/H₂O | 65 | [9] |
| 1,5-Diaminopentane | Monoprotonation (HCl gas) | (Boc)₂O, HCl | MeOH/H₂O | 74 | [9] |
| 1,6-Diaminohexane | Slow addition of (Boc)₂O | (Boc)₂O | CH₂Cl₂ | 73 | [10] |
| 1,6-Diaminohexane | Monoprotonation (HCl gas) | (Boc)₂O, HCl | MeOH/H₂O | ~75-80 | [8] |
| Cyclohexane-1,2-diamine | Monoprotonation (Me₃SiCl) | (Boc)₂O, Me₃SiCl | MeOH/H₂O | 66 | [4] |
| Piperazine | Flow Chemistry | (Boc)₂O | MeOH | 45 |
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Experimental workflow for the mono-Boc protection of a diamine linker.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. bioorg.org [bioorg.org]
- 8. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of NH2-Ph-NH-cyclohexane-NH-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the structural characterization and purity assessment of NH2-Ph-NH-cyclohexane-NH-Boc derivatives. This class of molecules, often utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), requires thorough analysis to ensure identity, purity, and stability.[1] The following protocols and data interpretations are designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Overview of Analytical Strategy
The comprehensive characterization of this compound derivatives involves a multi-technique approach to confirm the molecular structure and assess purity. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity analysis. Thermal analysis can provide insights into the stability of the Boc-protecting group.
Caption: Figure 1. Analytical Workflow for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further confirmation of assignments.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides definitive evidence for the presence of the Boc group and the arrangement of the phenyl and cyclohexane (B81311) moieties.[2] A key indicator of successful N-Boc protection is the appearance of a large singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Cyclohexane (CH, CH₂) | 1.20 - 2.10 | Multiplets | 10H |
| Phenyl (Ar-H) | 6.50 - 7.30 | Multiplets | 4H |
| Amine (NH₂) | 3.50 - 4.50 | Broad Singlet | 2H |
| Amine (NH-Boc) | 4.50 - 5.50 | Broad Singlet/Doublet | 1H |
| Amine (Ph-NH) | 5.00 - 6.00 | Broad Singlet | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the carbonyl and quaternary carbons of the Boc group are key diagnostic signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Boc (-C (CH₃)₃) | ~80.0 |
| Boc (-C(CH₃ )₃) | ~28.5 |
| Boc (-C =O) | ~155.0 |
| Cyclohexane (CH, CH₂) | 25.0 - 55.0 |
| Phenyl (Ar-C) | 110.0 - 150.0 |
Experimental Protocol: NMR Spectroscopy
Protocol 1: Sample Preparation
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
Protocol 2: 1D ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals and reference the spectrum to the residual solvent peak or TMS.
Protocol 3: 1D ¹³C NMR Acquisition
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
A longer acquisition time or a higher number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. Electrospray ionization (ESI) is a suitable soft ionization technique. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Challenges and Solutions
The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain MS conditions and may undergo fragmentation, such as a McLafferty rearrangement, making the molecular ion peak difficult to observe.[3][4][5]
Solution: Using a gentle ionization method like ESI and optimizing the source conditions (e.g., lower fragmentor voltage) can help in observing the protonated molecular ion [M+H]⁺.
Expected Mass Spectral Data
Table 3: Expected m/z Values
| Ion | Calculated m/z |
| [M+H]⁺ | 306.22 |
| [M+Na]⁺ | 328.20 |
| [M-Boc+H]⁺ | 206.17 |
| [M-isobutylene+H]⁺ | 250.16 |
Experimental Protocol: ESI-MS
Protocol 4: Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the this compound derivative. A reverse-phase method with UV detection is typically employed.
Method Development Considerations
The presence of both a non-polar Boc group and polar amine functionalities requires careful selection of the mobile phase composition and gradient to achieve good peak shape and resolution from potential impurities.
Experimental Protocol: Reverse-Phase HPLC
Protocol 5: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm (for the phenyl group) and 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability of the compound, particularly the lability of the Boc-protecting group.[6][7][8][9]
Expected Thermal Behavior
TGA is expected to show a weight loss corresponding to the loss of the Boc group (isobutylene and CO₂) at elevated temperatures, typically above 150 °C.[9] DSC may show an endothermic event associated with this decomposition.
Experimental Protocol: TGA
Protocol 6: TGA Analysis
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a nitrogen atmosphere from room temperature to a final temperature of approximately 400 °C at a heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
Data Visualization
Caption: Figure 2. Key Structural Features and Analytical Correlations
References
- 1. This compound | C17H27N3O2 | CID 172638542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Practical Applications of Phenyl-Cyclohexane Derived Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of linker molecules is a cornerstone of modern drug discovery, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker technologies, those incorporating phenyl-cyclohexane moieties have emerged as critical components for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The rigid cyclohexane (B81311) ring provides metabolic stability, while the phenyl group can be functionalized to modulate solubility and electronic properties. This document provides detailed application notes and protocols on the use of phenyl-cyclohexane derived linkers, with a specific focus on the widely used Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a key example of this structural class in clinically successful ADCs.
Application Notes: The Role of Phenyl-Cyclohexane Derived Linkers
Phenyl-cyclohexane derived linkers, exemplified by SMCC, are non-cleavable linkers that form stable covalent bonds between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug).[1][2] This stability is crucial for preventing the premature release of the payload in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[3][]
Key Advantages:
-
Enhanced Stability: The cyclohexane ring within the SMCC linker imparts stability to the adjacent maleimide (B117702) group, reducing its susceptibility to hydrolysis and ensuring the integrity of the ADC in circulation.[1][5]
-
Controlled Payload Release: With non-cleavable linkers like SMCC, the cytotoxic payload is released only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[2][3] This mechanism ensures that the drug is released preferentially at the site of action.
-
Improved Pharmacokinetics: The stability conferred by the linker contributes to a longer half-life and lower clearance of the ADC, allowing for greater accumulation in tumor tissues.[3][6]
Therapeutic Applications:
The most prominent application of SMCC linkers is in the field of oncology, particularly in the construction of ADCs. Ado-trastuzumab emtansine (Kadcyla®), an FDA-approved ADC for HER2-positive breast cancer, utilizes an SMCC-based linker to connect the anti-HER2 antibody trastuzumab to the potent cytotoxic agent DM1.[2][7] This targeted delivery approach has demonstrated significant clinical success.
Quantitative Data on ADC Pharmacokinetics
The choice of linker technology has a profound impact on the pharmacokinetic (PK) properties of an ADC. The following table summarizes key PK parameters for several marketed ADCs, illustrating the influence of different linker and payload combinations. While a direct MMAE-SMCC ADC is not listed, Belantamab mafodotin, which uses a similar non-cleavable maleimidocaproyl (mc) linker, provides a relevant comparison.
| ADC Name (Brand Name) | Antibody Target | Payload | Linker Type | Half-Life (t½) (days) | Clearance (CL) (L/day) | Volume of Distribution (Vd) (L) | Reference |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable (SMCC derivative) | ~4 | 0.677 | 3.13 | [3] |
| Belantamab mafodotin-blmf (Blenrep®) | BCMA | MMAF | Non-cleavable (mc) | ~12 | 0.939 | 11 | [3] |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Cleavable (vc) | ~4-6 | 1.5 | 30 | [3] |
| Enfortumab vedotin-ejfv (Padcev®) | Nectin-4 | MMAE | Cleavable (vc) | ~3.6 | 0.11 | 11 | [3] |
| Polatuzumab vedotin-piiq (Polivy®) | CD79b | MMAE | Cleavable (vc) | ~12 | 0.08 | 2.5 | [3] |
Table 1: Comparative Pharmacokinetic Parameters of Marketed ADCs. Data is compiled from various sources and is intended for comparative purposes. Exact values may vary based on patient populations and study designs.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of an ADC using an SMCC linker.
Protocol 1: Antibody Activation with SMCC
This protocol describes the reaction of the NHS ester of SMCC with the primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of SMCC (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF immediately before use.[8]
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.[1]
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[1] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[1]
Protocol 2: Conjugation of Thiol-Containing Payload to Activated Antibody
This protocol details the reaction between the maleimide-activated antibody and a thiol-containing cytotoxic drug.
Materials:
-
Maleimide-activated antibody from Protocol 1
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0)
Procedure:
-
Dissolve the thiol-containing payload in a minimal amount of DMSO or DMF to prepare a concentrated stock solution.
-
Immediately add the payload solution to the maleimide-activated antibody solution. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR), typically ranging from 3 to 5-fold molar excess of the drug.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
To quench the reaction, a capping agent such as N-acetylcysteine or cysteine can be added to a final concentration of 1 mM and incubated for 15-30 minutes.
Protocol 3: Purification and Characterization of the ADC
Purification is critical to remove unreacted payload, linker, and potential aggregates.
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Appropriate chromatography buffers
Procedure:
-
Purify the ADC using an appropriate chromatography method. SEC is commonly used to separate the monomeric ADC from aggregates and smaller molecules. HIC can be used to separate ADC species with different DARs.[1]
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[1]
-
Characterize the purified ADC to determine the DAR, purity, and aggregation levels. This can be achieved using techniques such as HIC, UV-Vis spectroscopy, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate using an SMCC linker.
Caption: Intracellular signaling pathway initiated by an ADC utilizing a non-cleavable linker.
Caption: Logical relationship of linker properties contributing to overall ADC effectiveness.
References
Application Notes and Protocols for tert-butyl (4-((4-aminophenyl)amino)cyclohexyl)carbamate
Compound Name: tert-butyl (4-((4-aminophenyl)amino)cyclohexyl)carbamate Abbreviated Name: NH2-Ph-NH-cyclohexane-NH-Boc Molecular Formula: C₁₇H₂₇N₃O₂ Molecular Weight: 305.42 g/mol
These application notes provide detailed information on the solubility, handling, and experimental use of tert-butyl (4-((4-aminophenyl)amino)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected aliphatic amine and a free aromatic amine. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of this compound
| Solvent | Type | Estimated Solubility | Notes |
| Dichloromethane (B109758) (DCM) | Chlorinated | High | Commonly used for extraction and chromatography of Boc-protected amines.[1] |
| Chloroform (CHCl₃) | Chlorinated | High | Similar to DCM, suitable for reactions and purification.[1] |
| Tetrahydrofuran (THF) | Ether | High | A common solvent for reactions involving Boc-protected amines.[2] |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Often used for extraction and chromatography. |
| Methanol (B129727) (MeOH) | Polar Protic | Moderate | Used as a solvent in the synthesis of related compounds.[3][4] |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Generally a good solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A common solvent for peptide couplings and other reactions. |
| Water | Polar Protic | Low | The organic nature of the molecule limits water solubility. |
| Hexanes / Heptane | Nonpolar | Low | Unlikely to be a good solvent due to the polarity of the amine groups. |
Table 2: Physical and Chemical Properties
| Property | Value | Source/Analogy |
| Appearance | Expected to be a white to off-white or light-yellow solid. | Analogy to similar compounds like 1-N-Boc-cis-1,4-cyclohexyldiamine.[5] |
| Stability | The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[6] | General chemical knowledge. |
| Storage | Store at 0-8 °C, protected from light.[5][7] | Analogy to similar diamine compounds. |
Handling and Safety Precautions
As a specific Safety Data Sheet (SDS) is not available, handling procedures should be based on the potential hazards of structurally related aromatic and aliphatic amines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
General Handling: Avoid contact with skin and eyes. Causes skin irritation and serious eye irritation are potential hazards based on similar compounds. Wash hands thoroughly after handling. Avoid creating dust.
-
First Aid:
-
Skin Contact: If skin irritation occurs, wash with plenty of water. Seek medical advice if irritation persists.
-
Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The compound may be harmful to aquatic life.[8]
Experimental Protocols
The following are representative protocols for the synthesis of the target compound and its potential use in a subsequent reaction.
This protocol is a representative method for the selective mono-N-Boc protection of a diamine, adapted from general procedures for similar transformations.[1][3] It involves the mono-protonation of one amine group to prevent it from reacting with the Boc-anhydride.
Workflow Diagram: Mono-Boc Protection
Caption: Workflow for the selective mono-Boc protection of a diamine.
Materials:
-
N-(4-aminophenyl)cyclohexane-1,4-diamine (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl (B98337) chloride (Me₃SiCl) (1 equivalent)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1 equivalent)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM)
-
Ethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(4-aminophenyl)cyclohexane-1,4-diamine (1 eq.) in anhydrous methanol.
-
Mono-protonation: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl chloride (1 eq.) dropwise. The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates the more basic aliphatic amine.[3]
-
Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1 eq.) in methanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with water. b. Wash the aqueous layer with ethyl ether to remove unreacted (Boc)₂O. c. Adjust the pH of the aqueous layer to >12 with NaOH solution to deprotonate the ammonium (B1175870) salt.[3] d. Extract the product into dichloromethane (3 times). e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
This protocol describes a representative reaction using the product from Protocol 1 as a starting material. The free aromatic amine can act as a nucleophile, for example, in an acylation reaction with an acid chloride.
Signaling Pathway Diagram: Acylation Reaction
Caption: Logical relationship of components in an acylation reaction.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N) (1.2 equivalents)
-
Acid chloride (e.g., Acetyl chloride) (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add the acid chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Quenching and Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM. d. Combine the organic layers and wash with water, then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by column chromatography or recrystallization as needed.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR | 195314-59-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of NH2-Ph-NH-cyclohexane-NH-Boc
Welcome to the Technical Support Center for the synthesis of NH2-Ph-NH-cyclohexane-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the multi-step synthesis of this valuable PROTAC linker.
Overview of Synthetic Strategies
The synthesis of this compound, also known as tert-butyl (4-((4-aminophenyl)amino)cyclohexyl)carbamate, can be approached through two primary retrosynthetic pathways, each presenting unique challenges.
Strategy A: Buchwald-Hartwig Amination
This approach involves the palladium-catalyzed cross-coupling of a protected aminocyclohexylamine with a halo-aniline derivative.
Strategy B: Reductive Amination
This pathway consists of the reaction between an aniline (B41778) derivative and a protected amino-cyclohexanone, followed by reduction of the intermediate imine.
Below, we provide detailed troubleshooting guides and FAQs for each critical step of these synthetic routes.
Diagram: Proposed Synthetic Pathways
Caption: Overview of the two primary synthetic strategies for this compound.
Section 1: Buchwald-Hartwig Amination Pathway
This section focuses on the challenges associated with the palladium-catalyzed coupling of an aniline derivative with a protected cyclohexanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the Buchwald-Hartwig amination step?
A1: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Inappropriate Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For coupling with an aliphatic amine like mono-Boc-1,4-cyclohexanediamine, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often more effective than first-generation ligands.[1][2]
-
Incorrect Base: The strength of the base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with certain functional groups. Weaker bases like K2CO3 may lead to slower reaction rates.[2]
-
Side Reactions: Unproductive side reactions, such as hydrodehalogenation of the aryl halide, can compete with the desired amination.[1]
Q2: I am observing the formation of a di-substituted aniline byproduct. How can this be minimized?
A2: The formation of a di-arylated amine byproduct can occur if the product of the first amination reacts further with the aryl halide. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine coupling partner (mono-Boc-1,4-cyclohexanediamine) relative to the aryl halide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.
-
Ligand Selection: Certain bulky ligands can sterically hinder the formation of the di-substituted product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd precursor or ligand).2. Incorrect base for the substrate.3. Poor quality of reagents (e.g., moisture). | 1. Use a pre-catalyst or ensure catalyst activation. Use fresh, high-purity ligands.2. Screen different bases (e.g., NaOtBu, K3PO4).3. Use anhydrous solvents and reagents; set up the reaction under an inert atmosphere. |
| Formation of Side Products (e.g., hydrodehalogenation) | 1. Presence of water or protic impurities.2. Inefficient reductive elimination from the Pd-complex. | 1. Ensure strictly anhydrous conditions.2. A different ligand might promote the desired reductive elimination more efficiently. |
| Difficulty in Product Purification | 1. Presence of residual palladium catalyst.2. Similar polarity of starting materials and product. | 1. Filter the crude reaction mixture through a pad of Celite®. An aqueous wash with a solution of a thiol-containing compound can also help remove palladium.2. Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol based on established methods for similar transformations.
Materials:
-
4-Bromoaniline (B143363) (1.0 eq)
-
tert-Butyl (4-aminocyclohexyl)carbamate (1.1 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2, XPhos, and NaOtBu under an inert atmosphere.
-
Add 4-bromoaniline and tert-butyl (4-aminocyclohexyl)carbamate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd2(dba)3 | RuPhos | K3PO4 | Dioxane | 110 | 65-85 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | 50-75 |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.
Section 2: Reductive Amination Pathway
This section addresses the challenges related to the formation of the C-N bond via reductive amination.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is showing low conversion. What are the likely causes?
A1: Low conversion in reductive aminations is a common issue. Key factors to investigate include:
-
Inefficient Imine Formation: The initial condensation of the amine and ketone to form the imine is an equilibrium process. The presence of water can inhibit this step. Using a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water can be beneficial. A catalytic amount of acid (e.g., acetic acid) is often required to promote imine formation.[3][4]
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is often preferred as it is mild enough not to reduce the starting ketone but reactive enough to reduce the imine.[5] Stronger reducing agents like sodium borohydride (B1222165) (NaBH4) can reduce the starting ketone, leading to lower yields of the desired product.[3]
-
Steric Hindrance: Significant steric bulk on either the aniline or the cyclohexanone (B45756) derivative can slow down the reaction.
Q2: I am observing the formation of a di-alkylated product on the p-phenylenediamine. How can I improve selectivity?
A2: To favor mono-alkylation:
-
Control Stoichiometry: Use an excess of p-phenylenediamine relative to the 4-(Boc-amino)cyclohexanone. This statistically favors the mono-aminated product.
-
Slow Addition: Add the ketone slowly to a solution of the diamine. This maintains a low concentration of the ketone, reducing the likelihood of the mono-aminated product reacting a second time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete imine formation.2. Ineffective reducing agent. | 1. Add a catalytic amount of acetic acid. Consider adding molecular sieves to remove water.2. Switch to a more suitable reducing agent, such as NaBH(OAc)3. |
| Reduction of Starting Ketone | 1. Reducing agent is too strong (e.g., NaBH4). | 1. Use a milder reducing agent like NaBH(OAc)3 or NaBH3CN. |
| Formation of Di-substituted Product | 1. Stoichiometry favors di-alkylation. | 1. Use an excess of the diamine starting material. Add the ketone slowly to the reaction mixture. |
| Difficult Product Purification | 1. Presence of excess diamine.2. Similar polarity of mono- and di-substituted products. | 1. Perform an acidic wash to remove the basic diamine.2. Optimize chromatographic separation; consider derivatization of the unreacted amine to alter its polarity before chromatography. |
Experimental Protocol: Reductive Amination
This is a general protocol based on established methods for similar transformations.
Materials:
-
p-Phenylenediamine (2.0 eq)
-
4-(tert-Butoxycarbonylamino)cyclohexan-1-one (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine and 4-(tert-butoxycarbonylamino)cyclohexan-1-one in DCM.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add NaBH(OAc)3 portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring its progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Reductive Amination Conditions
| Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield (%) |
| NaBH(OAc)3 | DCM / DCE | Acetic Acid | Room Temp | 60-85 |
| NaBH3CN | Methanol (B129727) | Acetic Acid | Room Temp | 55-80 |
| H2, Pd/C | Ethanol | - | Room Temp | 50-75 |
Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.
Diagram: Reductive Amination Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide for low yields in reductive amination.
Section 3: Selective Mono-Boc Protection
This section covers the challenges associated with the selective protection of one amine group in a diamine precursor.
Frequently Asked Questions (FAQs)
Q1: What is the best method for achieving selective mono-Boc protection of a symmetrical diamine like 1,4-cyclohexanediamine?
A1: Achieving selective mono-Boc protection can be challenging due to the similar reactivity of the two amino groups. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid (like HCl), one of the amino groups is protonated and deactivated towards reaction with Boc-anhydride, allowing for the selective protection of the other.[6][7]
Q2: I am still getting a significant amount of the di-Boc protected product. How can I improve selectivity?
A2: If di-protection is still an issue:
-
Slow Addition of Boc2O: Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O) dropwise to the solution of the diamine salt at a low temperature (e.g., 0 °C).[7]
-
Control Stoichiometry: Ensure that no more than one equivalent of Boc2O is used.
-
Solvent Choice: The choice of solvent can influence the selectivity. A mixture of an organic solvent and water is often used in the acid-mediated method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Boc Product | 1. Incomplete reaction.2. Formation of di-Boc product. | 1. Ensure proper mixing and allow sufficient reaction time.2. Use the mono-hydrochloride salt method. Add Boc2O slowly at a reduced temperature. |
| Difficulty Separating Mono- and Di-Boc Products | 1. Similar polarities. | 1. Optimize column chromatography conditions. Consider converting the unreacted amine of the mono-Boc product to a salt to drastically change its polarity for easier separation. |
| Inconsistent Results | 1. Inaccurate measurement of acid or Boc2O. | 1. Carefully measure and add exactly one equivalent of acid relative to the diamine. |
Experimental Protocol: Selective Mono-Boc Protection
This protocol is based on the method of forming the mono-hydrochloride salt.[6]
Materials:
-
1,4-Cyclohexanediamine (1.0 eq)
-
Hydrochloric acid (1.0 eq, e.g., from a standardized solution or generated in situ from Me3SiCl)
-
Di-tert-butyl dicarbonate (Boc2O) (1.0 eq)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve 1,4-cyclohexanediamine in methanol and cool to 0 °C.
-
Slowly add one equivalent of HCl. Stir for 30 minutes at 0 °C.
-
Add a solution of Boc2O in methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure.
-
Add water and wash with diethyl ether to remove any di-Boc product.
-
Basify the aqueous layer with a sodium hydroxide solution to pH > 12.
-
Extract the mono-Boc protected product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
This technical support guide provides a framework for addressing the common challenges in the synthesis of this compound. Successful synthesis relies on careful control of reaction conditions, stoichiometry, and reagent quality.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PROTAC Synthesis with NH2-Ph-NH-cyclohexane-NH-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of PROTAC (Proteolysis Targeting Chimera) synthesis, specifically when utilizing the NH2-Ph-NH-cyclohexane-NH-Boc linker.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC synthesis?
A1: this compound is a bifunctional linker molecule used in the modular synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[2][3][4][5] The linker's role is to connect the ligand that binds to the protein of interest (POI) with the ligand that binds to the E3 ligase.[6][7] The properties of the linker, such as its length, rigidity, and polarity, are critical for the formation of a stable and productive ternary complex and can significantly impact the PROTAC's efficacy and pharmacokinetic properties.[6][7][8][9] The this compound linker provides two amine functionalities: a primary aromatic amine (NH2-Ph-) and a Boc-protected secondary amine (-NH-Boc). The primary amine is typically used for the first coupling reaction, while the Boc-protected amine is deprotected in a subsequent step to allow for the second coupling reaction.
Q2: What are the most common challenges encountered when using this type of linker?
A2: Researchers may face several challenges when using amine-containing linkers like this compound:
-
Low Amide Coupling Yields: The nucleophilicity of the aromatic amine can be lower than that of aliphatic amines, potentially leading to incomplete reactions. Steric hindrance from the bulky cyclohexane (B81311) ring or the PROTAC ligands can also reduce reaction rates.
-
Side Reactions: The presence of multiple amine groups can lead to side reactions, such as double acylation if the Boc protecting group is prematurely removed.
-
Purification Difficulties: The structural complexity and similar polarities of starting materials, intermediates, and the final product can make purification by chromatography challenging.
-
Solubility Issues: PROTAC molecules are often large and can have poor solubility in common organic solvents, which can hinder reaction kinetics and purification.[10]
Q3: Which coupling reagents are recommended for amide bond formation with this linker?
A3: Several coupling reagents can be effective for forming amide bonds with the this compound linker. The choice of reagent can significantly impact the reaction yield and should be optimized for each specific substrate pair.[2] Commonly used reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often provides high yields and fast reaction times, particularly for sterically hindered substrates.[10][11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole): A classic and cost-effective choice, though it may be less efficient for challenging couplings.
A screening of different coupling reagents, bases (e.g., DIPEA, triethylamine), and solvents is often necessary to identify the optimal conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PROTACs using the this compound linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the first amide coupling step (with the aromatic amine) | 1. Low nucleophilicity of the aromatic amine. 2. Steric hindrance. 3. Inefficient coupling reagent. 4. Impure starting materials. | 1. Increase reaction temperature (e.g., from room temperature to 40-60 °C). 2. Screen different coupling reagents (HATU is often a good choice for challenging couplings).[10][11] 3. Increase the equivalents of the coupling reagent and base.[2] 4. Ensure starting materials are pure and dry. 5. Consider using a more activating coupling additive, such as Oxyma Pure.[12] |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. | 1. Use a stronger acid (e.g., 4M HCl in dioxane) or a higher concentration of TFA (e.g., 20-50% in DCM).[11] 2. Increase the reaction time and monitor by LC-MS until the starting material is consumed.[10] 3. Ensure the reaction is performed under anhydrous conditions. |
| Low yield in the second amide coupling step (after Boc deprotection) | 1. Incomplete removal of acid from the deprotection step. 2. Steric hindrance from the first coupled component. 3. Degradation of the intermediate. | 1. Thoroughly remove the acid after deprotection by co-evaporation with a suitable solvent (e.g., DCM or toluene).[10] 2. Use a sufficient amount of base in the subsequent coupling step to neutralize any residual acid. 3. Employ a highly efficient coupling reagent like HATU. 4. Use the deprotected intermediate immediately in the next step. |
| Formation of multiple products | 1. Di-acylation if both amines react. 2. Side reactions with functional groups on the POI or E3 ligase ligands. | 1. Ensure the Boc protecting group is stable during the first coupling reaction. 2. Carefully monitor the reaction by LC-MS and stop it once the desired product is maximized.[10] 3. Protect any reactive functional groups on the ligands that are not involved in the coupling reaction. |
| Difficult purification of the final PROTAC | 1. High polarity and molecular weight of the PROTAC. 2. Similar retention times of impurities and the desired product. | 1. Use reverse-phase preparative HPLC for purification. 2. Explore alternative chromatography techniques, such as ion-exchange or size-exclusion chromatography. 3. If the PROTAC has a basic nitrogen, consider using a strong cation exchange (SCX) cartridge for catch-and-release purification.[2] |
Data Presentation: Impact of Coupling Reagents on Yield
The following table summarizes representative data on the impact of different coupling reagents on the yield of the first amide coupling step between a generic carboxylic acid (Acid-R1) and the this compound linker.
| Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA (3.0) | DMF | 25 | 16 | 45 |
| HBTU | DIPEA (3.0) | DMF | 25 | 12 | 65 |
| HATU | DIPEA (3.0) | DMF | 25 | 4 | 85 |
| HATU | 2,4,6-Collidine (3.0) | NMP | 40 | 4 | 90 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the First Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a suitable base (e.g., DIPEA, 3.0 eq).[10][11]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[11]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-coupled product.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS until the starting material is consumed.[11]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.[10] The resulting crude amine salt is typically used in the next step without further purification.
Visualizations
Caption: A general workflow for the synthesis of a PROTAC molecule.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Linkers for Linkerology - Enamine [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The Boc group is removed under acidic conditions through a two-step mechanism. First, the carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2]
Q2: What are the most common side reactions observed during Boc deprotection?
A2: The most prevalent side reactions include:
-
tert-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues, particularly tryptophan, methionine, cysteine, and tyrosine.[3][4] This results in a byproduct with a mass increase of 56 Da.[3]
-
Incomplete Deprotection: The reaction may not go to completion, leaving some of the starting material unreacted. This can be caused by insufficient acid strength, short reaction times, or steric hindrance around the Boc-protected amine.[4][5]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[6] This is more likely to occur with N-terminal hydroxyamino acids.[6]
-
Degradation of Acid-Labile Groups: If the substrate contains other acid-sensitive protecting groups (e.g., tert-butyl esters, trityl groups), they may also be cleaved under the reaction conditions.[3]
Q3: What are scavengers and why are they important in Boc deprotection?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[7] By reacting with the tert-butyl cation, scavengers prevent it from alkylating sensitive residues on the desired product, thus minimizing the formation of tert-butylated side products.[3] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[7]
Troubleshooting Guide
Issue 1: Presence of a byproduct with a +56 Da mass increase.
-
Question: My mass spectrometry analysis shows a significant peak corresponding to my product plus 56 mass units. What is this, and how can I prevent its formation?
-
Answer: This mass increase is a clear indication of tert-butylation , where a tert-butyl group has been added to a nucleophilic site on your molecule.[3] This is caused by the reaction of the tert-butyl cation, a byproduct of Boc deprotection, with electron-rich functional groups such as the indole (B1671886) ring of tryptophan or the thioether of methionine.[3][4]
To prevent this, you should add a scavenger to your reaction mixture. The choice of scavenger depends on the sensitive residues in your substrate.[7]
-
For Tryptophan-containing compounds: Use triisopropylsilane (TIS) or triethylsilane (TES).[7]
-
For Methionine-containing compounds: Thioanisole is effective at preventing S-alkylation.[7]
-
For Cysteine-containing compounds: 1,2-Ethanedithiol (EDT) is a suitable scavenger.[7]
A general and effective scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[7]
-
Issue 2: Incomplete deprotection with starting material remaining.
-
Question: My TLC or LC-MS analysis shows a significant amount of starting material even after the reaction time is complete. What can I do to drive the reaction to completion?
-
Answer: Incomplete deprotection can be addressed by modifying the reaction conditions. Consider the following adjustments:
-
Increase Acid Concentration: The rate of Boc cleavage can be dependent on the acid concentration.[4] If you are using a 20-25% TFA in DCM solution, consider increasing it to 50% or even using neat TFA for a short period.[2][4] Alternatively, 4M HCl in dioxane is a stronger acidic condition that can be effective.[8]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) to determine if a longer reaction time is needed for complete conversion.[4]
-
Increase Temperature: Gently warming the reaction to around 40°C can sometimes facilitate the deprotection of sterically hindered Boc groups. However, be aware that this may also increase the rate of side reactions, so the use of scavengers is highly recommended.[7]
-
Improve Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, you may need to explore different solvent systems.[3]
-
Issue 3: Formation of trifluoroacetylated byproducts.
-
Question: I am observing a byproduct corresponding to the addition of a trifluoroacetyl group to my deprotected amine, especially when using TFA. How can this be minimized?
-
Answer: Trifluoroacetylation of the newly formed amine can be a problematic side reaction, particularly with N-terminal hydroxyamino acids like threonine and serine.[6] This is thought to proceed through the formation of a trifluoroacetyl ester intermediate followed by an O-to-N acyl shift.[6] To minimize this side reaction:
-
Use Milder Conditions: If possible, use a lower concentration of TFA and a shorter reaction time.
-
Alternative Acid: Consider using 4M HCl in dioxane instead of TFA, as this will eliminate the source of the trifluoroacetyl group.[8]
-
Aqueous Workup: A basic aqueous workup (e.g., washing with a saturated solution of sodium bicarbonate) can help to hydrolyze any trifluoroacetylated byproduct, although the stability of the trifluoroacetamide (B147638) can make this difficult.[1]
-
Data Presentation
Table 1: Effect of TFA Concentration on Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Remarks |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[2] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[2] |
| 55% | 30 minutes | Room Temperature | Can result in higher purity for peptides compared to 100% TFA in some cases.[4] |
| 100% (neat) | 5-15 minutes | Room Temperature | Very rapid, but may increase the formation of side products.[2] |
Table 2: Scavenger Efficiency in Preventing tert-Butylation of a Model Cys-Containing Peptide
| Scavenger Cocktail (v/v/v) | Desired Product (%) | tert-Butylated Byproduct (%) |
| TFA/H₂O (95:5) | 75 | 25 |
| TFA/TIS/H₂O (95:2.5:2.5) | 95 | 5 |
| TFA/EDT/H₂O (95:2.5:2.5) | 92 | 8 |
| TFA/Thioanisole/H₂O (95:2.5:2.5) | 88 | 12 |
| Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (typically 25-50% v/v).[2]
-
If the substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% TIS).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.
-
The resulting TFA salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[7]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane (B91453) or suspend it directly in the HCl solution.[3][9]
-
Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).[3]
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.[3][8]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with cold diethyl ether.[9]
-
Dry the product under vacuum.[3]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with other acid-sensitive functional groups.[10]
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[10]
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[10]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by standard methods (e.g., chromatography or recrystallization).
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for PROTAC Linker Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of the PROTAC linker intermediate, NH2-Ph-NH-cyclohexane-NH-Boc. The primary focus is on the selective amide coupling between a phenylenediamine derivative and a mono-Boc-protected cyclohexane (B81311) derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound linker intermediate?
A1: The most prevalent method is a selective amide bond formation. This typically involves reacting a phenylenediamine derivative (e.g., p-phenylenediamine) with a carboxylic acid derivative of mono-Boc-protected aminocyclohexane (e.g., N-Boc-4-aminocyclohexanecarboxylic acid) in the presence of a coupling reagent. The key challenge is achieving mono-acylation of the phenylenediamine to prevent the formation of di-substituted byproducts.
Q2: Are there alternative synthetic routes to form the C-N bond between the phenyl and cyclohexane rings?
A2: Yes, an alternative is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction can form the C-N bond directly between an aryl halide (e.g., a bromo-phenylamine derivative) and an amine (e.g., mono-Boc-diaminocyclohexane).[3] This method is particularly useful if the amide linkage is not desired or if starting materials for that route are less accessible. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[2][4]
Q3: How can I confirm the successful formation of the desired product?
A3: Product formation should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product's identity and purity should be confirmed using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct isomer has been formed and all impurities have been removed.
Q4: What is the significance of this molecule being a PROTAC linker?
A4: The molecule this compound is a bifunctional molecule used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] The free primary amine (-NH2) serves as an attachment point for a ligand that binds to a target protein, while the Boc-protected amine (-NH-Boc) can be deprotected to reveal another amine, which is then used to attach a ligand for an E3 ubiquitin ligase.
Troubleshooting Guide: Amide Coupling Reaction
This guide addresses common issues encountered during the selective mono-amidation of a phenylenediamine.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Coupling Reagent | Use a fresh bottle of the coupling reagent (e.g., HATU, EDC). Reagents like HATU and HBTU can degrade with moisture. Store them in a desiccator. |
| Poor Amine Nucleophilicity | Aromatic amines are less nucleophilic than aliphatic amines. Forcing conditions like higher temperatures may be required, but this can risk side reactions.[7][8] Consider using a stronger, non-nucleophilic base to increase the amine's reactivity. |
| Suboptimal Reaction Conditions | Ensure solvents are anhydrous, as water can hydrolyze activated intermediates.[7][9] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions.[7] |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be very slow.[10][11] Consider switching to a more powerful coupling reagent like COMU or using acyl fluorides, which are less sterically demanding intermediates.[11][12][13] |
Issue 2: Formation of Multiple Products (Di-acylation, Side Reactions)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Di-acylation of Phenylenediamine | This is the most common side-product. Use a slight excess of the phenylenediamine (1.5-2.0 eq.) to favor mono-acylation statistically. Add the activated carboxylic acid or coupling partner slowly to the solution of phenylenediamine to maintain a low concentration of the acylating agent.[14] |
| Racemization (if chiral centers are present) | This is a risk, especially with carbodiimide (B86325) reagents like EDC. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can minimize racemization.[12][13] HATU is generally associated with low levels of racemization.[13] |
| Formation of N-acylurea | When using carbodiimides (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction.[10][12][15] Running the reaction at lower temperatures (e.g., 0 °C) can suppress this side reaction.[12] |
Issue 3: Premature Cleavage of the Boc Protecting Group
| Potential Cause | Troubleshooting Steps & Recommendations |
| Acidic Conditions | The Boc group is highly sensitive to acid and is typically removed with strong acids like trifluoroacetic acid (TFA).[16][17] |
| Acidic Byproducts | Some coupling protocols can generate acidic byproducts. For example, using EDC hydrochloride introduces acid. Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA, Et3N) is present to neutralize any generated acid.[12] |
| Acidic Workup | Avoid acidic washes (e.g., 1N HCl) during the workup phase. Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO₃ solution) instead. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Polarity of Product | The product contains multiple amine functionalities, making it polar and potentially difficult to purify via standard silica (B1680970) gel chromatography. |
| Tailing on Silica Gel | Basic amines often interact strongly with acidic silanol (B1196071) groups on standard silica gel, causing significant peak tailing.[18] Pre-treat the silica with a base like triethylamine (B128534) (TEA) or add a small percentage (0.5-1%) of TEA or ammonium (B1175870) hydroxide (B78521) to the eluent.[18][19] |
| Poor Separation | If separation on silica is poor, consider alternative stationary phases like basic alumina (B75360) or amine-functionalized silica.[18][19][20] Reversed-phase chromatography (C18) can also be effective, especially if the mobile phase pH is adjusted to keep the amine in its neutral, free-base form.[18][19] |
| Water-Soluble Byproducts | Byproducts from coupling reagents (e.g., HOBt, dicyclohexylurea from DCC) can complicate purification. Perform an aqueous workup to remove water-soluble impurities before chromatography.[7] If using DCC, the dicyclohexylurea (DCU) byproduct is mostly insoluble and can be removed by filtration.[7][13] |
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for success. The table below summarizes key characteristics of reagents suitable for this transformation.
| Reagent | Pros | Cons | Typical Conditions | | :--- | :--- | :--- | | HATU | - High efficiency and fast reaction rates[13]- Low risk of racemization[13]- Effective for hindered and electron-deficient amines[21] | - Expensive- Can react with the N-terminal amine if used in excess[13] | 1.1 eq. HATU, 2.0 eq. DIPEA, DMF or CH₂Cl₂, 0 °C to RT | | EDC / HOBt | - Inexpensive- Water-soluble urea (B33335) byproduct is easily removed by workup[12][13] | - Slower than HATU- Higher risk of racemization without additives[13]- Can form N-acylurea byproduct[15] | 1.2 eq. EDC, 1.2 eq. HOBt, 2.0 eq. DIPEA, DMF or CH₂Cl₂, 0 °C to RT | | T3P® | - Excellent for preventing racemization- Byproducts are water-soluble and easily removed- Good safety profile | - Requires a base (e.g., pyridine (B92270) or DIPEA) | 1.5 eq. T3P®, 3.0 eq. Pyridine, EtOAc or 2-MeTHF, 0 °C to RT | | Acyl Halide | - Highly reactive, good for unreactive amines | - Requires an extra synthetic step to prepare- Generates stoichiometric acid (HCl), requiring sufficient base- Prone to side reactions if not handled carefully | 1.0 eq. Acyl Chloride, 2.0-3.0 eq. Et₃N or Pyridine, CH₂Cl₂, 0 °C |
Experimental Protocol: General Procedure for HATU-mediated Coupling
This protocol provides a starting point for the synthesis of NH2-Ph-NH-C(=O)-cyclohexane-NH-Boc from p-phenylenediamine (B122844) and N-Boc-4-aminocyclohexanecarboxylic acid.
Materials:
-
N-Boc-4-aminocyclohexanecarboxylic acid (1.0 eq.)
-
p-Phenylenediamine (1.5 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-aminocyclohexanecarboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Reaction Initiation: In a separate flask, dissolve p-phenylenediamine (1.5 eq.) in anhydrous DMF. Cool this solution to 0 °C using an ice bath.
-
Coupling: Slowly add the pre-activated acid solution to the phenylenediamine solution at 0 °C. Following this, add DIPEA (2.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Methanol in Dichloromethane with 1% Triethylamine) to isolate the desired mono-acylated product.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gentaur.com [gentaur.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. silicycle.com [silicycle.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with NH2-Ph-NH-cyclohexane-NH-Boc
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with NH2-Ph-NH-cyclohexane-NH-Boc in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my reaction solvent. What are the general solubility characteristics of this molecule?
A1: this compound is a molecule with distinct polar and non-polar regions, which contributes to its challenging solubility profile. The presence of two amine groups and a carbamate (B1207046) (from the Boc protecting group) introduces polarity and the capacity for hydrogen bonding.[1][2][3] Conversely, the phenyl and cyclohexane (B81311) rings are non-polar, favoring dissolution in non-polar organic solvents.[4] The overall solubility will be a balance of these competing factors. Aromatic amines, in general, tend to be more soluble in aromatic solvents, while the aliphatic cyclohexane and Boc group suggest solubility in other organic solvents.[5]
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on the structure, a range of solvents with varying polarities should be considered. It is advisable to start with small-scale solubility tests. Common solvents to consider include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (ACN) are often good starting points for compounds with polar functional groups.[4][6]
-
Ethereal Solvents: Tetrahydrofuran (THF) and Dioxane can also be effective.[7]
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may be suitable, particularly given the presence of the large organic backbone.[7][8]
-
Alcoholic Solvents: Methanol (B129727) and ethanol (B145695) can be useful, especially as they can participate in hydrogen bonding.[4][9]
It is important to note that while a compound may dissolve in a particular solvent, it may not be suitable for the intended reaction. Always check for solvent compatibility with your reagents.
Q3: My compound is still not dissolving even after trying the recommended solvents. What troubleshooting steps can I take?
A3: If you are facing persistent solubility issues, a systematic approach to troubleshooting is recommended. The following workflow can help you to identify a suitable solvent system.
Caption: A stepwise workflow for troubleshooting solubility issues.
Troubleshooting Guides
Guide 1: Enhancing Solubility with Co-solvents
If a single solvent system is ineffective, a mixture of solvents, or a co-solvent system, can often enhance solubility. The principle is to use a combination of a good solvent for the non-polar parts of the molecule and another for the polar parts.
Experimental Protocol:
-
Attempt to dissolve a small, accurately weighed amount of this compound in a primary solvent in which it is sparingly soluble (e.g., DCM).
-
To this suspension, add a co-solvent in which the polar groups are more soluble (e.g., methanol or DMF) dropwise while stirring or agitating.
-
Observe for dissolution. Record the approximate ratio of solvents required to achieve a clear solution.
-
Ensure the chosen co-solvent system is compatible with your downstream reaction conditions.
Common Co-solvent Systems to Try:
-
Dichloromethane / Methanol
-
Chloroform / Methanol
-
Tetrahydrofuran / Dimethylformamide
-
Toluene / Acetonitrile
Guide 2: The Role of Temperature and Sonication
Applying energy to the system can often overcome the activation energy barrier for dissolution.
-
Gentle Warming: Gently warming the solvent can increase the kinetic energy of the solvent molecules, leading to better solvation.[6] However, be cautious as excessive heat can lead to degradation of the compound. It is recommended to warm to temperatures between 30-50 °C.
-
Sonication: Using an ultrasonic bath can help to break down aggregates of the solid material, increasing the surface area available for solvation and promoting dissolution.[6][10]
Experimental Protocol:
-
Suspend a known amount of the compound in the desired solvent in a sealed vial.
-
Place the vial in a water bath and warm gently, monitoring the temperature.
-
Alternatively, place the vial in an ultrasonic bath and sonicate for 5-10 minute intervals.
-
Visually inspect for dissolution after each interval.
Guide 3: pH Adjustment for Ionizable Groups
The presence of primary and secondary amine groups means that the solubility of this compound can be highly dependent on the pH of the solution, especially in protic solvents.
Caption: The effect of pH on the ionization and solubility of the amine groups.
In acidic conditions, the amine groups will be protonated to form ammonium (B1175870) salts, which are significantly more soluble in polar protic solvents like water or alcohols.[2][6] This principle is often used in workup procedures to extract amines into an aqueous layer.[2] For reactions in organic solvents, adding a small amount of a suitable acid might improve solubility, but this will depend on the reaction's compatibility with acidic conditions.
Data Summary
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Good | Capable of solvating both the polar amine and carbamate groups as well as the non-polar rings.[4][6] |
| Ethereal | THF, Dioxane | Sparingly to Moderate | Offer a balance of polarity; may require co-solvents or warming.[7] |
| Chlorinated | DCM, Chloroform | Sparingly to Moderate | Good for the non-polar backbone, but less effective for the polar functional groups.[7] |
| Alcohols | Methanol, Ethanol | Sparingly to Moderate | Can act as hydrogen bond donors and acceptors, but the large non-polar part may limit solubility.[4][9] |
| Non-polar Aromatic | Toluene, Benzene | Sparingly | May solvate the phenyl ring, but poor solvation of the polar groups. |
| Non-polar Aliphatic | Hexanes, Cyclohexane | Poor | Ineffective at solvating the polar amine and carbamate functionalities.[4] |
Disclaimer: This table provides estimated qualitative solubility. It is crucial to perform small-scale experimental tests to determine the optimal solvent or solvent system for your specific application.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of NH2-Ph-NH-cyclohexane-NH-Boc Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of NH2-Ph-NH-cyclohexane-NH-Boc intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most prevalent impurities include the di-Boc protected product (Boc-HN-Ph-NH-cyclohexane-NH-Boc), unreacted starting materials (e.g., the corresponding diamine), and byproducts from the Boc-protection reaction, such as t-butanol. The formation of the di-protected species is a common issue in the mono-protection of diamines.[1][2][3][4]
Q2: My purified product is an oil and won't solidify. How can I induce crystallization?
A2: It is not uncommon for Boc-protected amines to be obtained as oils. To induce crystallization, you can try the following:
-
Seeding: If you have a small amount of solid material, add a seed crystal to the oil.
-
Solvent Trituration: Stir the oil with a non-polar solvent in which the product is poorly soluble, such as hexane (B92381) or diethyl ether. This can sometimes promote solidification.
-
Solvent Evaporation: Dissolve the oil in a volatile solvent and allow it to evaporate slowly in the back of a fume hood.
-
Salt Formation: Since the molecule contains free amine groups, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate) by treating a solution of your compound with the corresponding acid. Amine salts often have a higher propensity to crystallize.[5]
Q3: Is the Boc protecting group stable during silica (B1680970) gel column chromatography?
A3: Yes, the Boc protecting group is generally stable to silica gel chromatography.[6] Silica gel is slightly acidic, but typically not acidic enough to cause significant cleavage of the Boc group under standard chromatographic conditions. However, if your molecule is particularly acid-sensitive, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-3%), to the eluent.[7]
Q4: How can I effectively separate the mono-Boc protected product from the di-Boc protected byproduct?
A4: The polarity difference between the mono- and di-protected species allows for separation by column chromatography. The di-Boc product will be less polar than the desired mono-Boc product. Therefore, the di-Boc impurity will elute first from the column. Careful selection of the eluent system is crucial for achieving good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent mixture.
Troubleshooting Guides
Problem 1: Low Yield of Mono-Boc Protected Product
| Possible Cause | Suggested Solution |
| Formation of Di-Boc Product | Use a large excess of the starting diamine relative to the Boc-anhydride. Alternatively, employ a strategy where one amine is temporarily protonated with one equivalent of an acid (e.g., HCl or TFA) before the addition of Boc-anhydride.[1][2][3][4] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Work-up | During aqueous extraction, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. For basic compounds, washing with a mildly acidic solution (e.g., dilute HCl) can remove basic impurities, but care must be taken not to protonate and extract the desired product into the aqueous layer.[2] |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.35 for good separation.[8] For polar compounds like amines, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol) is often effective.[7] |
| Column Overloading | Use an appropriate ratio of silica gel to crude product. A general guideline is a 20:1 to 50:1 weight ratio of silica to sample for difficult separations.[8] |
| Poor Column Packing | Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to poor resolution.[8] |
| Compound Streaking on TLC/Column | For amines, streaking can be an issue. Add a small amount of triethylamine (1-3%) to the eluent to suppress this effect.[7] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a solvent system that provides good separation of your desired product from impurities. A good starting point for this class of compound could be a gradient of ethyl acetate in hexane or methanol (B129727) in dichloromethane. The target Rf for the desired product should be around 0.35.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample carefully onto the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethyl acetate, acetone). Also, identify a second solvent in which the compound is poorly soluble even at elevated temperatures (an "anti-solvent," e.g., hexane, pentane, or water). The two solvents must be miscible.[5][9]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot primary solvent.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Crystal Formation: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. For further crystallization, the solution can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Amine Intermediates
| Solvent System | Polarity | Typical Applications |
| Ethyl Acetate / Hexane | Low to Medium | Good for moderately polar compounds; a standard system for many organic molecules.[7] |
| Methanol / Dichloromethane | Medium to High | Effective for more polar compounds. A small percentage of methanol (1-10%) significantly increases polarity.[7] |
| Triethylamine in Eluent | N/A | Added in small amounts (1-3%) to any eluent system to prevent streaking of basic compounds like amines on silica gel.[7] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity of the intermediate.
References
- 1. sciforum.net [sciforum.net]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Reddit - The heart of the internet [reddit.com]
preventing di-substituted byproducts in diamine linker synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with di-substituted byproducts during diamine linker synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of di-substituted byproduct in my diamine alkylation reaction. What is the primary cause of this?
The formation of di-substituted byproducts is a common challenge in diamine alkylation. It occurs because the mono-alkylated product, a secondary amine, is often more nucleophilic and thus more reactive than the starting primary diamine.[1] This increased reactivity makes it susceptible to a second alkylation, leading to the undesired di-substituted product.
Q2: How can I control the stoichiometry of my reaction to favor mono-substitution?
A straightforward strategy to minimize di-substitution is to use a large excess of the diamine relative to the alkylating agent.[1][2] By ensuring the alkylating agent is more likely to encounter an unreacted diamine molecule, the statistical probability of mono-alkylation increases. A molar ratio of 3:1 (diamine to alkylating agent) or higher is often a good starting point.
Q3: Are there specific reaction conditions I can modify to improve selectivity for the mono-substituted product?
Yes, optimizing reaction conditions is crucial. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature can help control the reaction rate and may prevent over-alkylation, especially when using highly reactive electrophiles.[1][3]
-
Solvent: The choice of solvent can influence the reactivity of both the amine and the alkylating agent.
-
Base: The type and amount of base used can significantly impact the outcome. For instance, cesium hydroxide (B78521) has been shown to be highly effective in promoting mono-N-alkylation while suppressing over-alkylation.[4][5]
Q4: When should I consider using a protecting group strategy?
A protecting group strategy is highly recommended when high selectivity for the mono-substituted product is critical and other methods are insufficient.[2][6] This involves temporarily blocking one of the amine functional groups, performing the alkylation on the unprotected amine, and then removing the protecting group. This method offers excellent control and generally leads to higher yields of the desired mono-substituted product.
Q5: What are some common protecting groups for amines, and how are they used?
Carbamates are among the most common and effective protecting groups for amines.[6][7] Some widely used examples include:
-
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions (e.g., with trifluoroacetic acid).[1][7]
-
Carboxybenzyl (Cbz): Can be removed by catalytic hydrogenation.[7]
-
Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions.[6][7]
The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in the molecule.[6][8]
Q6: Are there alternative synthetic routes that inherently avoid di-substitution?
Yes, reductive amination is an excellent alternative to direct alkylation that circumvents the issue of over-alkylation.[1] This method involves the reaction of the diamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. The reducing agent is chosen to be selective for the imine over the starting carbonyl compound.[1]
Q7: My reaction still produces some di-substituted byproduct. What are the best methods for purification?
If di-substituted byproducts are formed, purification is necessary. Common laboratory techniques for separating the mono- and di-substituted products include:
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.
-
Acid-base extraction: Exploiting the different pKa values of the mono- and di-substituted products, as well as the starting diamine, can sometimes allow for separation through a series of extractions at different pH values.
-
Crystallization: If the desired mono-substituted product is a solid, recrystallization can be an effective purification technique.
Troubleshooting Guide
This table summarizes common issues, potential causes, and recommended solutions to prevent the formation of di-substituted byproducts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-substituted byproduct | Reaction stoichiometry is close to 1:1. | Increase the molar excess of the diamine to the alkylating agent (e.g., 3:1, 5:1, or higher). |
| High reaction temperature. | Lower the reaction temperature. Start at 0°C or room temperature and monitor the reaction progress. | |
| The mono-substituted product is significantly more reactive than the starting diamine. | Employ a protecting group strategy (e.g., mono-Boc protection) to selectively block one amine group. | |
| Highly reactive alkylating agent. | Consider using a less reactive alkylating agent if possible. | |
| Low overall yield of the desired mono-substituted product | Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Poor choice of base. | Screen different bases. Cesium hydroxide has been shown to improve selectivity for mono-alkylation.[4][5] | |
| Suboptimal solvent. | Test a range of solvents with different polarities. | |
| Difficulty in separating mono- and di-substituted products | Similar polarity of the products. | Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). |
| Products are not amenable to extraction. | Consider derivatization to alter the properties of one component for easier separation, followed by removal of the derivatizing group. |
Experimental Protocol: Mono-Boc Protection of a Symmetrical Diamine
This protocol provides a general method for the mono-Boc protection of a symmetrical diamine, a key step in preventing di-substitution.
Materials:
-
Symmetrical diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (B129727) (MeOH)
-
Trimethylsilyl (B98337) chloride (Me₃SiCl) or another suitable HCl source
-
Sodium hydroxide (NaOH) solution (2N)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Protonation: Dissolve the symmetrical diamine (1 equivalent) in methanol in a round-bottom flask at 0°C (ice bath). Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the solution. A white precipitate may form. Allow the mixture to warm to room temperature and stir for 1 hour.[9]
-
Boc Protection: To the same flask, add deionized water, followed by a solution of Boc₂O (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1][9]
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water and wash the aqueous layer with diethyl ether to remove any unreacted Boc₂O and di-Boc protected byproduct.[9]
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the aqueous layer with dichloromethane (3x).[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[9]
Visual Guides
Reaction Pathway: Mono- vs. Di-substitution
Caption: Formation of mono- and di-substituted products.
Troubleshooting Workflow for Di-substitution
Caption: Troubleshooting workflow for minimizing di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
stability issues of NH2-Ph-NH-cyclohexane-NH-Boc under different pH conditions
Welcome to the technical support center for NH2-Ph-NH-cyclohexane-NH-Boc, systematically named tert-butyl (4-((4-aminophenyl)amino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that are sensitive to pH?
A1: The molecule has three main pH-sensitive functional groups:
-
The tert-butoxycarbonyl (Boc) protecting group: This is an amide-like group that is highly susceptible to cleavage under acidic conditions.[1][2][3][4]
-
The primary aromatic amine (aniline moiety): This group is basic and will be protonated at lower pH.
-
The secondary amine linking the phenyl and cyclohexane (B81311) rings: This group is also basic and will be protonated in acidic media.
Q2: What is the general stability of this compound at neutral pH?
A2: At a neutral pH of approximately 7, the compound is expected to be stable. The Boc protecting group is generally stable under neutral conditions, and the amine functionalities will be in their free base form.
Q3: What happens to the compound under acidic conditions?
A3: Under acidic conditions (pH < 4), the Boc group is readily cleaved, leading to the deprotected diamine product.[1][2][4][5][6] This reaction, known as deprotection, proceeds via protonation of the carbamate, which then fragments into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] The primary and secondary amines on the molecule will also be protonated to form their corresponding ammonium (B1175870) salts.
Q4: Is this compound stable in basic conditions?
A4: The Boc protecting group is generally stable to basic conditions and most nucleophiles.[7][8][9][10] Therefore, the compound is expected to be stable at higher pH values. However, some studies have reported that under harsh basic conditions (e.g., strong bases like sodium t-butoxide) or with heating, deprotection of even unactivated Boc groups can occur.[11][12]
Q5: What are the potential side products during acidic deprotection?
A5: The tert-butyl cation generated during acidic deprotection is a reactive intermediate.[2][3] It can be trapped by nucleophiles present in the reaction mixture. In the case of this specific molecule, the electron-rich aminophenyl ring could potentially be alkylated by the tert-butyl cation, leading to undesired by-products.[3] The use of scavengers can help suppress these side reactions.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration.[13] 2. Inadequate reaction time or temperature.[5][13] 3. Steric hindrance. | 1. Use a stronger acid (e.g., trifluoroacetic acid - TFA) or increase the concentration of the acid used (e.g., 4M HCl in dioxane).[2][6][13] 2. Increase the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be required for some substrates.[13] 3. If steric hindrance is an issue, prolonged reaction times or elevated temperatures may be necessary. |
| Formation of unexpected by-products | 1. Alkylation of the aromatic ring by the tert-butyl cation.[3] 2. Degradation of other parts of the molecule under harsh acidic conditions. | 1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7] 2. Use milder acidic conditions for deprotection. |
| Compound degradation during workup | The free amine product may be sensitive to oxidation, especially the aniline (B41778) moiety. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Difficulty in isolating the deprotected product | The deprotected product is a diamine, which may be highly polar and water-soluble, especially in its protonated form. | After neutralization, consider extraction with a more polar solvent or use techniques like solid-phase extraction (SPE) or ion-exchange chromatography for purification. |
Data Presentation
Summary of pH Stability for Boc-Protected Amines
| Condition | pH Range | Expected Stability of Boc Group | Primary Degradation Product | Notes |
| Strongly Acidic | < 2 | Highly Labile | Deprotected Amine | Rapid cleavage occurs.[1][2][4] |
| Mildly Acidic | 2 - 5 | Labile | Deprotected Amine | Cleavage rate is dependent on acid strength and temperature. |
| Neutral | 6 - 8 | Stable | None | Generally stable for storage and routine handling. |
| Mildly Basic | 8 - 11 | Stable | None | The Boc group is resistant to mild bases.[7][8] |
| Strongly Basic | > 12 | Generally Stable | None | Can be cleaved under harsh conditions (e.g., strong base, high temperature).[11][12] |
Experimental Protocols
Protocol for pH Stability Testing using HPLC-MS
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µg/mL.
-
Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Data Analysis:
-
Monitor the disappearance of the parent compound's peak and the appearance of any new peaks over time.
-
Calculate the percentage of the compound remaining at each time point to determine its stability profile at each pH.
-
Visualizations
Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Workflow for Stability Testing
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. japsonline.com [japsonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
addressing steric hindrance in reactions with NH2-Ph-NH-cyclohexane-NH-Boc
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to steric hindrance in reactions with NH2-Ph-NH-cyclohexane-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and which are most susceptible to steric hindrance?
The molecule has three primary reactive nitrogen atoms:
-
Primary Aromatic Amine (-Ph-NH2): This is a good nucleophile but its reactivity is hindered by the bulky N-cyclohexyl substituent at the ortho position.
-
Secondary Aromatic Amine (-Ph-NH-Cyclohexane): This site is significantly sterically hindered due to being bonded to both a phenyl and a cyclohexane (B81311) ring. Reactions here, such as N-arylation or N-alkylation, are challenging.
-
Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a bulky protecting group. While the nitrogen itself is not reactive, the deprotection step can be influenced by the steric environment of the overall molecule.
The secondary amine and the substituents on the cyclohexane ring are most affected by steric factors due to the rigid, bulky nature of the cyclohexyl and phenyl groups.
Q2: How does the conformation of the cyclohexane ring impact the molecule's reactivity?
The cyclohexane ring predominantly exists in a stable chair conformation. To minimize steric strain, its bulky substituents—the anilino group and the Boc-protected amino group—will strongly prefer to occupy the equatorial positions.[1][2][3][4][5] This conformational preference can orient the reactive groups in a way that may be less accessible to incoming reagents, thereby influencing reaction rates.[2]
Q3: My acylation reaction on the primary aniline (B41778) is giving a low yield. What are the likely causes?
Low yields in the acylation of the primary aniline are typically due to steric hindrance. The bulky cyclohexylamino group ortho to the primary amine reduces the amine's nucleophilicity and physically blocks the approach of the acylating agent.[6]
Q4: I am struggling with a Buchwald-Hartwig amination on the secondary aniline. What catalyst systems are recommended for such a hindered coupling?
Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is highly sensitive to steric hindrance.[7][8] For challenging substrates like this, success depends heavily on the choice of ligand. Bulky, electron-rich biaryl phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are generally preferred as they promote the formation of the active monoligated palladium species required for coupling sterically demanding partners.[7][9][10]
Q5: Standard acidic conditions (TFA in DCM) are ineffective for removing the Boc group. What are some alternative deprotection strategies?
While trifluoroacetic acid (TFA) is common, its effectiveness can be reduced if the steric environment hinders protonation of the carbamate.[11] Alternative methods include:
-
Other Strong Acids: Using HCl in a solvent like dioxane or methanol.[12]
-
Lewis Acids: Reagents like ZnBr2, AlCl3, or TiCl4 can facilitate cleavage under different conditions.[13][14]
-
Thermal or Mechanochemical Methods: Heating or ball milling with p-toluenesulfonic acid (p-TsOH) can be effective, solvent-free alternatives.[15]
-
Aqueous Conditions: Refluxing in water has been shown to deprotect N-Boc groups in some cases, offering a green alternative.[13]
Troubleshooting Guides
Guide 1: Low Yield in Acylation of the Primary Aniline (-Ph-NH2)
This guide addresses incomplete conversion when reacting the primary aniline with an acylating agent.
References
- 1. fiveable.me [fiveable.me]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. mcours.net [mcours.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
Validation & Comparative
Confirming the Structure of Synthesized NH2-Ph-NH-cyclohexane-NH-Boc by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of the PROTAC linker, NH2-Ph-NH-cyclohexane-NH-Boc. Detailed experimental protocols and supporting data are provided to assist in the accurate characterization of this and structurally similar molecules.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR can elucidate the connectivity of atoms and the three-dimensional structure of a molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts for this compound are summarized in the table below. These predictions are based on known chemical shift ranges for similar functional groups and substitution patterns. The numbering scheme for the atoms is provided in the accompanying molecular structure diagram.
Molecular Structure and Atom Numbering:
Table 1: Predicted vs. Hypothetical Experimental NMR Data for this compound
| Atom Number(s) | Functional Group | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| 1 | Ar-N H₂ | 3.5 - 4.5 (broad s) | 3.85 (br s, 2H) | - | - |
| 2, 6 | Ar-H (ortho to NH₂) | 6.5 - 6.7 | 6.62 (d, 2H) | 115 - 120 | 117.8 |
| 3, 5 | Ar-H (meta to NH₂) | 7.0 - 7.2 | 7.08 (t, 2H) | 129 - 131 | 129.5 |
| 4 | Ar-C -NH | - | - | 145 - 150 | 147.2 |
| 7 | Ph-N H-cyclohexane | 4.5 - 5.5 (broad s) | 5.15 (br s, 1H) | - | - |
| 8 | Cyclohexane (B81311) C H-NH | 3.2 - 3.6 | 3.40 (m, 1H) | 50 - 55 | 52.1 |
| 9, 13 | Cyclohexane C H₂ | 1.2 - 2.0 | 1.45-1.85 (m, 4H) | 30 - 35 | 32.5 |
| 10, 12 | Cyclohexane C H₂ | 1.0 - 1.8 | 1.20-1.60 (m, 4H) | 24 - 28 | 25.8 |
| 11 | Cyclohexane C H-NHBoc | 3.5 - 4.0 | 3.75 (m, 1H) | 48 - 53 | 50.3 |
| 14 | N H-Boc | 6.5 - 7.5 (broad s) | 7.10 (br d, 1H) | - | - |
| 15 | Boc C =O | - | - | 155 - 157 | 155.9 |
| 16 | Boc -C (CH₃)₃ | - | - | 78 - 82 | 79.8 |
| 17 | Boc -C(C H₃)₃ | 1.4 - 1.6 | 1.48 (s, 9H) | 28 - 29 | 28.4 |
Note: Chemical shifts are highly dependent on the solvent used. These predictions are for CDCl₃ or DMSO-d₆. The broadness of NH signals can be significant due to exchange and quadrupole effects.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural confirmation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.[1][4]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.[1][4]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, especially for the complex cyclohexyl region, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Analysis and Interpretation
The confirmation of the structure is achieved by comparing the experimental NMR data with the expected values and by detailed analysis of the spectra:
-
Chemical Shifts: The positions of the signals should correspond to the predicted chemical environments of the protons and carbons in the molecule.
-
Integration: The integrated area of each proton signal should be proportional to the number of protons it represents.
-
Multiplicity (Splitting Patterns): The splitting of proton signals (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, governed by the n+1 rule. For the cyclohexane ring, complex splitting patterns are expected due to the various axial and equatorial protons. Typical vicinal coupling constants (³JHH) in a cyclohexane ring are in the range of 2-5 Hz for axial-equatorial and equatorial-equatorial couplings, and 8-13 Hz for axial-axial couplings.[5]
-
2D NMR Correlations: COSY spectra will show correlations between coupled protons, helping to trace the connectivity within the phenyl and cyclohexyl rings. HSQC spectra will correlate each proton to its directly attached carbon. HMBC spectra will show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule (phenyl, cyclohexane, and Boc groups).
Workflow for Structural Confirmation
The logical workflow for confirming the structure of a synthesized molecule like this compound using NMR and other techniques is illustrated below.
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone for detailed structural elucidation, other techniques provide valuable and often complementary information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound.[6][7][8]
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Information Obtained: The molecular ion peak (M+) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[6] Fragmentation patterns can also give clues about the structure.
-
Comparison with NMR: MS is much more sensitive than NMR, requiring significantly less sample. However, it does not provide the detailed connectivity information that NMR does. MS is excellent for confirming that the desired molecule has been formed, while NMR confirms how the atoms are connected.
Table 2: Comparison of NMR and Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. |
| Information | Detailed atomic connectivity, stereochemistry, dynamic processes. | Molecular weight, molecular formula (HRMS), fragmentation patterns. |
| Sample Amount | Milligrams (mg).[1][2][3] | Micrograms (µg) to nanograms (ng). |
| Analysis Time | Minutes to hours. | Seconds to minutes. |
| Destructive? | No. | Yes. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
-
Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies.
-
Information Obtained: The presence of key functional groups in this compound can be confirmed:
-
N-H stretch (amines): Primary amines (NH₂) show two bands around 3300-3500 cm⁻¹, while secondary amines (NH) show one band in the same region.[10][11]
-
C=O stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.
-
C-N stretch: Around 1250-1335 cm⁻¹ for aromatic amines and 1020-1250 cm⁻¹ for aliphatic amines.[10]
-
Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region.
-
-
Comparison with NMR: FTIR is a rapid and simple technique for confirming the presence of expected functional groups. However, it does not provide information on how these groups are connected to each other. It is a valuable complementary technique to NMR.
Table 3: Comparison of NMR and FTIR Spectroscopy
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by vibrating chemical bonds. |
| Information | Detailed atomic connectivity, stereochemistry. | Presence of functional groups. |
| Sample Amount | Milligrams (mg). | Milligrams (mg). |
| Analysis Time | Minutes to hours. | Seconds to minutes. |
| Destructive? | No. | No. |
Conclusion
For the definitive structural confirmation of a newly synthesized molecule such as this compound, a multi-technique approach is most robust. NMR spectroscopy, particularly with the aid of 2D experiments, stands as the most powerful single technique for complete structural elucidation. Mass spectrometry is essential for confirming the molecular weight, and FTIR spectroscopy provides a quick and straightforward method to verify the presence of key functional groups. By combining the data from these techniques, researchers can have high confidence in the structure of their synthesized compounds, which is a prerequisite for their use in further research and development.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 7. fiveable.me [fiveable.me]
- 8. pharmacy180.com [pharmacy180.com]
- 9. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of N-(4-aminophenyl)-N'-(tert-butoxycarbonyl)cyclohexane-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) based methodologies for the structural analysis and characterization of the novel compound N-(4-aminophenyl)-N'-(tert-butoxycarbonyl)cyclohexane-1,4-diamine (NH2-Ph-NH-cyclohexane-NH-Boc). This compound incorporates a Boc-protected amine, a phenylenediamine moiety, and a cyclohexane (B81311) ring, presenting a unique analytical challenge. This document outlines detailed experimental protocols, presents expected fragmentation patterns, and compares the utility of different mass spectrometry techniques alongside alternative analytical methods.
I. Introduction
Accurate molecular characterization is paramount in drug discovery and development. This compound is a molecule of interest with potential applications as a linker or building block in medicinal chemistry. Its multi-component structure requires a robust analytical approach for unambiguous identification and purity assessment. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is a cornerstone of this analytical workflow. This guide explores the application of various MS techniques for the analysis of this specific molecule.
II. Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in a mass spectrometer is predicted to occur along several pathways, dictated by the lability of the different functional groups. Electrospray ionization (ESI) is a suitable gentle ionization technique for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) would yield characteristic product ions.
Key predicted fragmentation patterns include:
-
Loss of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under MS conditions. Common losses include isobutylene (B52900) (56 Da) to form an intermediate carbamic acid, which can then lose carbon dioxide (44 Da), resulting in a total loss of 100 Da. Alternatively, a neutral loss of tert-butanol (B103910) (74 Da) or the entire Boc group (101 Da) can be observed.[1][2][3]
-
Cleavage of the C-N bonds: The bonds connecting the cyclohexane ring to the phenylamine and the Boc-protected amine are susceptible to cleavage.
-
Fragmentation of the cyclohexane ring: Cyclohexane derivatives can undergo ring-opening followed by the loss of neutral molecules like ethene (28 Da).[4][5]
-
Cleavage of the aminophenyl moiety: The bond between the phenyl ring and the amine can cleave, leading to fragments corresponding to aniline (B41778) or related structures.
III. Experimental Workflow & Protocols
A typical experimental workflow for the mass spectrometry analysis of this compound is depicted below.
Detailed Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) methanol:acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 1 µg/mL. To enhance ionization, a small amount of formic acid (0.1% v/v) can be added to the final solution.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for maximal [M+H]⁺ signal).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 500 - 700 L/hr (typically nitrogen).
-
Desolvation Temperature: 300 - 400 °C.
-
-
MS Scan Parameters:
-
MS1 (Full Scan): Acquire spectra over a mass-to-charge (m/z) range of 100-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the formation of characteristic product ions.
-
IV. Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The table below compares the expected data from various analytical methods for this compound.
| Analytical Technique | Principle | Expected Quantitative Data/Observations | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. | Unambiguous molecular formula confirmation. High sensitivity. | Does not provide information on the connectivity of atoms. |
| Tandem Mass Spectrometry (MS/MS) | Isolates and fragments a specific ion to determine its structure. | Provides a fragmentation pattern with specific m/z values for product ions, confirming the presence of the Boc, phenyl, and cyclohexane moieties. | Provides structural information and confirms connectivity. | Fragmentation can sometimes be complex and difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the Boc group (a prominent singlet around 1.4 ppm in ¹H NMR for the 9 protons), the aromatic ring, and the cyclohexane ring. | Provides detailed information about the chemical environment and connectivity of atoms, enabling unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts.[6] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Shows characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (B1207046) (around 1680-1720 cm⁻¹), and aromatic C-H stretching.[6] | Provides information about the functional groups present in the molecule. | Can be ambiguous for complex molecules. Not quantitative. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Provides a retention time for the compound and can be used to assess its purity by detecting impurities. | Excellent for purity determination and quantification when coupled with a suitable detector (e.g., UV or MS). | Does not provide structural information on its own. |
V. Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted key ions and their corresponding fragments for the ESI-MS/MS analysis of this compound (Molecular Formula: C₁₇H₂₇N₃O₂; Molecular Weight: 305.42 g/mol ).
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Interpretation |
| 306.2 | [M+H]⁺ | - | Protonated molecular ion. |
| 250.2 | [M+H - C₄H₈]⁺ | Isobutylene (56 Da) | Loss of isobutylene from the Boc group. |
| 206.2 | [M+H - C₅H₉NO₂]⁺ | Boc group (100 Da) | Loss of the Boc group via loss of isobutylene and CO₂. |
| 232.2 | [M+H - C₄H₉OH]⁺ | tert-Butanol (74 Da) | Loss of tert-butanol from the Boc group. |
| 199.2 | [C₁₁H₁₇N₂]⁺ | C₆H₁₀N₂O₂ | Cleavage of the N-cyclohexane bond. |
| 108.1 | [C₆H₈N₂]⁺ | C₁₁H₁₉NO₂ | Fragment corresponding to protonated phenylenediamine. |
VI. Conclusion
The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, is a highly effective method for its structural confirmation. The predictable fragmentation of the Boc group, along with cleavages at the C-N bonds and within the cyclohexane ring, provides a unique fingerprint for the molecule. For unambiguous structure elucidation and purity assessment, a multi-technique approach that combines the high sensitivity and structural information of mass spectrometry with the detailed connectivity data from NMR spectroscopy is recommended. This guide provides the necessary foundational information for researchers to develop and execute a robust analytical strategy for the characterization of this and structurally related compounds.
References
- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 6. benchchem.com [benchchem.com]
Unraveling the Bridge: A Comparative Guide to PROTAC Linker Efficacy in Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand are crucial for target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to facilitate the informed selection and design of these critical components in the quest for novel therapeutics.
The linker is not merely a passive spacer; its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1][2]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in the degradation of specific protein targets.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [1][4][5]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted) | Analog | More potent degradation |
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [3][6]
| Linker Composition | CRBN Degradation in HEK29T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Table 5: Degradation Efficacy of a Dual-Targeting PROTAC (GP262) against PI3K and mTOR [7]
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| p110α | MDA-MB-231 | 227.4 | 71.3 |
| p110γ | MDA-MB-231 | 42.23 | 88.6 |
| mTOR | MDA-MB-231 | 45.4 | 74.9 |
| PI3Kγ | THP-1 | 88.4 | >70 |
Table 6: Degradation Potency of Covalent PROTACs against Bruton's Tyrosine Kinase (BTK) [8]
| PROTAC | Covalent Nature | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | Non-covalent | 2.2 | 97 |
| IR-1 | Irreversible | 3.9 | 95 |
| IR-2 | Irreversible | 10.1 | 96 |
| RC-3 | Reversible Covalent | 1.8 | 97 |
Visualizing the Process: Pathways and Workflows
Understanding the underlying biological processes and experimental procedures is crucial for interpreting efficacy data. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship of linker properties.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for key experiments used to evaluate PROTAC linker efficacy.
Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Ternary Complex Formation Assays
Biophysical assays are crucial for understanding the interactions between the PROTAC, the target protein, and the E3 ligase.
Principle: SPR measures the binding of an analyte (e.g., PROTAC and target protein) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.
General Protocol:
-
Immobilize the E3 ligase onto a sensor chip.
-
To measure binary binding, flow different concentrations of the PROTAC over the chip and measure the association and dissociation rates.
-
To measure ternary complex formation, pre-mix the PROTAC with a saturating concentration of the target protein and flow the mixture over the E3 ligase-coated chip.
-
Analyze the sensorgrams to determine the binding affinities (KD) for both binary and ternary complexes. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[10][11]
Principle: ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
General Protocol:
-
To determine binary binding, titrate the PROTAC into a solution containing either the target protein or the E3 ligase.
-
To assess ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
The heat changes are measured after each injection, and the data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[6][11]
Principle: TR-FRET measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, energy transfer occurs, leading to a detectable signal.
General Protocol:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor and acceptor pair.
-
In a multi-well plate, mix the labeled proteins with varying concentrations of the PROTAC.
-
After an incubation period, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.[9][12]
Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is a critical determinant of its efficacy.
Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane separating a donor and an acceptor compartment.
General Protocol:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Place the filter plate containing the artificial membrane onto the donor plate, allowing it to contact the acceptor buffer.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Papp) based on the rate of diffusion.[1][13]
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
General Protocol:
-
Culture Caco-2 cells on a permeable support until a confluent monolayer is formed.
-
Add the PROTAC to the apical (top) or basolateral (bottom) side of the monolayer.
-
After incubation, measure the concentration of the PROTAC that has transported to the opposite side.
-
The apparent permeability coefficient (Papp) can be calculated for both apical-to-basolateral and basolateral-to-apical transport to assess influx and efflux.[1][4]
By systematically evaluating different linker designs using these robust experimental protocols, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy and accelerate the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PROTAC Activity Validation: Featuring a Rigid Phenyl-Cyclohexane Linker
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation.[1][2] These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][3] A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3]
This guide provides a comparative analysis of PROTACs utilizing a specific rigid linker, NH2-Ph-NH-cyclohexane-NH-Boc, against PROTACs with more conventional flexible linkers. The insights and data presented are tailored for researchers, scientists, and drug development professionals engaged in the design and validation of novel protein degraders.
Comparative Analysis of PROTAC Linkers
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid linkers to enhance potency and selectivity.[1][3] The this compound linker introduces a degree of conformational restraint due to the phenyl and cyclohexane (B81311) moieties. This rigidity can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
For the purpose of this guide, we will compare the hypothetical performance of a PROTAC utilizing this rigid linker (PROTAC-R) against two PROTACs with flexible linkers: one with a PEG4 linker (PROTAC-PEG) and another with a C8 alkyl linker (PROTAC-Alkyl). All three hypothetical PROTACs are designed to target the same protein of interest (POI) and recruit the same E3 ligase.
Data Presentation
The following tables summarize the hypothetical quantitative data for the three PROTACs, illustrating the potential impact of linker choice on key performance metrics.
Table 1: In Vitro Degradation Performance
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-R | Rigid Phenyl-Cyclohexane | 15 | 95 |
| PROTAC-PEG | Flexible PEG4 | 50 | 85 |
| PROTAC-Alkyl | Flexible C8 Alkyl | 75 | 80 |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[3]
-
Dmax : The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[3]
Table 2: Biophysical and Cellular Characteristics
| PROTAC | Ternary Complex Stability (Relative) | Cell Permeability | Cell Viability (IC50, µM) |
| PROTAC-R | High | Moderate | 0.5 |
| PROTAC-PEG | Moderate | High | 1.2 |
| PROTAC-Alkyl | Low | Moderate to High | 2.5 |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical relationship of linker properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates. Allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.[3]
Cell Viability Assay (MTS)
This assay assesses the cytotoxic effects of the PROTACs.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a prolonged period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The selection of a linker is a pivotal decision in the design of a successful PROTAC. While flexible linkers offer synthetic convenience, rigid linkers, such as the this compound, present an opportunity to improve potency and efficacy by reducing the entropic penalty associated with ternary complex formation. The illustrative data in this guide suggests that a more rigid linker can lead to enhanced degradation efficiency (lower DC50 and higher Dmax). However, this can sometimes come at the cost of reduced cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[3] The experimental protocols and workflows provided herein offer a robust framework for the systematic validation and comparison of novel PROTACs.
References
Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies to inform rational design strategies. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]
The Dichotomy of Linker Design: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice between these architectures significantly impacts the overall performance of the PROTAC.
Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[2][] This allows the PROTAC to more readily adopt a conformation suitable for the formation of the ternary complex (Protein of Interest-PROTAC-E3 Ligase).[] Alkyl chains are synthetically straightforward but tend to be hydrophobic, which can negatively impact solubility.[2][4] In contrast, PEG linkers are more hydrophilic, often improving both solubility and cell permeability.[2][4] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains appearing in about 30%.[5]
Rigid Linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[2][4] This pre-organization can lead to a more stable and productive ternary complex, potentially resulting in enhanced potency and improved pharmacokinetic properties.[1] However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data from various studies, highlighting the impact of linker type on PROTAC performance.
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Target Protein | E3 Ligase | Key Findings | Reference |
| Flexible (Alkyl Chain) | TBK1 | Not Specified | Linkers with fewer than 12 atoms did not induce degradation. | [5] |
| Flexible (Alkyl Chain) | CRBN | VHL | A nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels. | [2][5] |
| Flexible (PEG) | CRBN | VHL | Replacing a nine-atom alkyl chain with three PEG units resulted in weak CRBN degradation. | [5] |
| Flexible vs. Rigid | BET Proteins | CRBN | Replacement of a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader (QCA570) led to a 3- and 6-fold increase in cell activity in MOLM13 and MV4;11 cells, respectively, but a 27-fold decrease in potency in RS4;11 cells. | [5] |
| Flexible vs. Rigid | Androgen Receptor (AR) | Not Specified | A flexible parent PROTAC (54) exhibited AR degradation, while PROTACs with rigid disubstituted phenyl rings (55-57) showed no activity. | [2][5] |
Visualizing the PROTAC Mechanism and Design Logic
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway, a typical experimental workflow, and the logical considerations in linker design.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A standard workflow for Western Blot analysis.
Caption: Logical relationship of linker properties.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment.[2] Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[1]
-
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[1]
-
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[1]
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1]
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.[1]
-
Load the titrand (e.g., target protein) into the sample cell.[1]
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.[1]
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.[1]
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]
-
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders.[1] While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[2] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[1]
References
A Comparative Guide to Assessing the Purity of NH2-Ph-NH-cyclohexane-NH-Boc via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of NH2-Ph-NH-cyclohexane-NH-Boc, a key building block in various synthetic pathways. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and process optimization.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative analysis of common techniques for evaluating the purity of this compound.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | High resolution, excellent quantitative accuracy, and broad applicability for non-volatile compounds.[1][2][3] | Requires impurities to possess a UV chromophore for detection. The compound itself has a phenyl group, making it UV active. | Primary recommended method for routine purity analysis and quantification of known and unknown UV-active impurities. |
| Gas Chromatography (GC) with FID Detection | Separation of volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase. | Superior for analyzing volatile impurities such as residual solvents. | This compound is a relatively large and non-volatile molecule, making it unsuitable for direct GC analysis without derivatization. It may also be thermally labile.[3] | Suitable for the analysis of volatile organic impurities (e.g., residual solvents from synthesis) but not for the primary compound or non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of impurities. | Provides structural confirmation of the main component and impurities. qNMR can provide highly accurate purity values.[4] | Lower sensitivity compared to HPLC for detecting trace impurities. Complex mixtures can lead to overlapping signals, complicating interpretation. | Excellent for structural elucidation and as an orthogonal method for purity confirmation.[4] Can be used to identify and quantify major impurities if their signals are resolved. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing molecular weight information. Often coupled with a separation technique like HPLC (LC-MS). | High sensitivity and specificity. Can identify impurities based on their molecular weight. | Quantitative accuracy can be lower than HPLC-UV unless using isotope-labeled internal standards. Ionization efficiency can vary between compounds. | Powerful for identifying unknown impurities when coupled with HPLC. Can be used for quantitative analysis with appropriate calibration.[4] |
Detailed Experimental Protocol: RP-HPLC Method
This section outlines a robust RP-HPLC method for determining the purity of this compound. The method is based on established principles for the analysis of aromatic amines and Boc-protected compounds.[1][3]
1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a response factor correction may be necessary if the UV response of impurities differs significantly from the main compound.
Potential Impurities
During the synthesis of this compound, several impurities may arise from starting materials, side reactions, or degradation.[3][5] These can include:
-
Starting Materials: Unreacted aniline, cyclohexanediamine, or di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
-
Di-Boc Protected Species: The corresponding compound where both amino groups on the cyclohexane (B81311) ring are protected with a Boc group.
-
Deprotected Species: The fully deprotected diamine compound.
-
Positional Isomers: Isomers formed from different substitution patterns on the phenyl or cyclohexane ring.
Visualizing the Experimental Workflow and Purity Assessment Logic
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical steps involved in assessing the purity of this compound.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical flow for purity assessment.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Validation of PROTACs Synthesized with Novel Linkers, Featuring NH2-Ph-NH-cyclohexane-NH-Boc
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy.[3] This guide provides a comparative framework for the biological validation of PROTACs synthesized with novel linkers, with a special focus on the NH2-Ph-NH-cyclohexane-NH-Boc linker, a component used in the synthesis of PROTAC erf3a Degrader-1.[4][5][6]
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in determining its biological activity. The length, rigidity, and composition of the linker influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3] Different linker chemotypes, such as the commonly used polyethylene (B3416737) glycol (PEG) and alkyl chains, are being explored and modified to optimize PROTAC properties.[3][7] The introduction of novel linkers like this compound necessitates a rigorous biological validation process to ascertain their potential advantages over existing alternatives.
Comparative Data on PROTAC Performance
The biological validation of a novel PROTAC involves a series of quantitative assays to determine its potency and efficacy. The following tables present a hypothetical yet representative comparison of a PROTAC synthesized with the this compound linker against PROTACs with standard PEG and alkyl linkers.
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target | Binding Affinity (Kd, nM) to E3 Ligase |
| This compound | Target X | Cancer Cell Line A | 25 | 95 | 50 | 150 |
| PEG-based Linker | Target X | Cancer Cell Line A | 50 | 85 | 45 | 160 |
| Alkyl-based Linker | Target X | Cancer Cell Line A | 100 | 70 | 55 | 140 |
Table 1: Comparative Degradation Potency and Binding Affinity. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| PROTAC Linker | Target Protein | Cell Line | IC50 (nM) for Cell Viability | Apoptosis Induction (% at 100 nM) |
| This compound | Target X | Cancer Cell Line A | 75 | 60 |
| PEG-based Linker | Target X | Cancer Cell Line A | 120 | 45 |
| Alkyl-based Linker | Target X | Cancer Cell Line A | 250 | 30 |
Table 2: Comparative Cellular Activity. IC50 for cell viability indicates the concentration at which the PROTAC inhibits cell growth by 50%.
Key Experimental Protocols for Biological Validation
A thorough biological validation of a novel PROTAC requires a multi-faceted approach, employing a suite of orthogonal assays to build a comprehensive data package.[8]
Target Protein Degradation Assays
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
a) Western Blotting: This is a widely used technique to quantify the levels of the target protein in cells treated with the PROTAC.[2]
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.[2]
b) In-Cell ELISA: This method offers a higher throughput alternative to Western blotting for quantifying target protein levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.
Ubiquitination Assays
To confirm the mechanism of action, it is crucial to demonstrate that the PROTAC induces the ubiquitination of the target protein.[9]
-
Immunoprecipitation-Western Blot:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.[9]
-
Cell Viability and Apoptosis Assays
These assays assess the downstream functional consequences of target protein degradation.
a) Cell Viability Assay (e.g., CellTiter-Glo®): This assay measures the number of viable cells based on the quantification of ATP.[10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Reagent Addition: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to the wells.
-
Signal Measurement: Measure the luminescence using a plate reader. The IC50 value can be determined from the dose-response curve.[1][10]
b) Apoptosis Assay (e.g., Annexin V Staining): This assay detects one of the early markers of apoptosis.
-
Cell Treatment and Staining: Treat cells with the PROTAC, then stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).[10]
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC validation.
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Caption: A streamlined workflow for the biological validation of a novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
comparing degradation efficiency of PROTACs with different linker lengths
A comprehensive guide comparing the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) with different linker lengths, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the length of the linker connecting the target protein binder and the E3 ligase recruiter. This linker is not a passive spacer but an active component that orchestrates the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation.[1][2] An improperly sized linker can lead to diminished or abolished degradation activity. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1][3] Therefore, optimizing linker length is a pivotal step in the development of potent and selective PROTACs.
The PROTAC Signaling Pathway: A Tripartite Alliance for Degradation
PROTACs function by co-opting the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, thereby eliminating it from the cell.[1][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]
References
A Researcher's Guide to Validating Target Engagement of PROTACs: A Comparative Analysis of Linker Impact
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. The composition and structure of this linker are not merely passive spacers; they profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC efficacy. Consequently, robust validation of target engagement is paramount in the development of effective PROTACs, and the choice of linker can significantly impact the outcome of these validation assays.
This guide provides a comparative overview of key methodologies for validating PROTAC target engagement, with a special focus on how different linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—can influence experimental results. We present supporting experimental data, detailed protocols for essential validation assays, and visualizations to clarify complex signaling pathways and experimental workflows.
The Pivotal Role of the Linker in PROTAC Function
The linker's length, flexibility, and chemical properties are critical determinants of a PROTAC's ability to induce the formation of a productive ternary complex.[1][] An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3][] Conversely, a suboptimal linker can result in steric hindrance, preventing stable ternary complex formation, or an unproductive complex geometry that does not lead to efficient ubiquitination.[][5]
Comparative Analysis of Target Engagement Validation Methods
A multi-pronged approach using orthogonal methods is crucial for the comprehensive validation of PROTAC target engagement. Below is a comparison of commonly employed techniques, highlighting their principles and the potential influence of the PROTAC linker on their outcomes.
| Assay | Principle | Advantages | Disadvantages | Potential Influence of Linker |
| NanoBRET™/TR-FRET | Measures proximity-based energy transfer (BRET or FRET) between a tagged target protein and a tagged E3 ligase upon formation of the ternary complex in live cells or in vitro.[6][7][8] | Real-time, live-cell measurements of ternary complex formation; high sensitivity.[9][10] | Requires genetic modification of cells or proteins; potential for artifacts from protein overexpression. | Linker length and flexibility directly impact the distance and orientation between the donor and acceptor fluorophores, thus affecting the signal intensity. Flexible linkers (e.g., PEG) may facilitate more efficient energy transfer by allowing for optimal positioning of the tagged proteins.[1] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. Target engagement is confirmed by a shift in the thermal denaturation profile of the target protein in the presence of the PROTAC.[11][12] | Label-free; can be performed in intact cells and tissues, reflecting a more physiological context.[11] | Not all ligand binding events result in a significant thermal shift; can be lower throughput.[13] | The stability of the ternary complex, influenced by the linker, can affect the degree of thermal stabilization. A well-formed, stable complex induced by an optimal linker may lead to a more pronounced thermal shift. |
| Western Blot | A semi-quantitative to quantitative method to measure the reduction in the total amount of the target protein in cell lysates after PROTAC treatment.[14][15] | Gold standard for demonstrating protein degradation; widely accessible and well-established.[14] | Indirect measure of target engagement; provides endpoint data rather than real-time kinetics. | Linker properties significantly influence the degradation efficiency (DC50 and Dmax), which is the ultimate readout of a successful target engagement leading to degradation.[16][17] |
| Mass Spectrometry (MS)-Based Proteomics | Provides an unbiased and global view of changes in the proteome upon PROTAC treatment, confirming on-target degradation and identifying off-target effects.[18][19] Native MS can directly detect the ternary complex.[20] | Unbiased, proteome-wide analysis; high sensitivity and specificity.[21] | Requires specialized equipment and expertise; data analysis can be complex. | The linker's influence on selectivity can be directly assessed by quantifying the degradation of the intended target versus other proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody-based method to pull down the target protein and then probe for the presence of the E3 ligase, or vice versa, to confirm their interaction in the presence of the PROTAC. | Directly demonstrates the interaction between the target protein and the E3 ligase. | Can have high background and may not be suitable for weak or transient interactions; provides qualitative rather than quantitative data. | The stability of the ternary complex, which is linker-dependent, will affect the efficiency of the co-immunoprecipitation. |
Quantitative Data on Linker Impact on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1) [22]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [22]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [22]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [16]
| Linker Type | Linker | Degradation Profile |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for target engagement validation, and the logical relationship in troubleshooting PROTAC activity.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC target engagement validation.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NanoBRET™ Ternary Complex Assay in Live Cells[3][6][23]
Principle: This assay measures the PROTAC-induced proximity of a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-tagged E3 ligase (acceptor) in living cells.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-target fusion and the HaloTag®-E3 ligase fusion. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.[6]
-
Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours at 37°C.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired time (e.g., 2-4 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
Cellular Thermal Shift Assay (CETSA®)[11][12]
Principle: This method assesses target engagement by measuring the thermal stabilization of the target protein upon PROTAC binding in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Western Blot Analysis for Protein Degradation[14][15]
Principle: This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry (MS)-Based Proteomics for Selectivity Profiling[18][19]
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate to assess the selectivity of a PROTAC.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequences and quantify their abundance.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
Conclusion
The validation of target engagement is a critical step in the development of PROTACs. The choice of linker is a key determinant of PROTAC efficacy and can significantly influence the outcome of validation assays. A comprehensive and orthogonal validation strategy, employing a combination of techniques such as NanoBRET™, CETSA®, Western blot, and mass spectrometry, is essential for a thorough understanding of a PROTAC's mechanism of action. By carefully considering the potential impact of the linker on these assays, researchers can more effectively design and optimize potent and selective protein degraders for therapeutic applications.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. selvita.com [selvita.com]
- 11. pelagobio.com [pelagobio.com]
- 12. pelagobio.com [pelagobio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. sapient.bio [sapient.bio]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Navigating the Labyrinth of PROTAC Specificity: A Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, ensuring the specificity of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. Off-target effects can lead to unforeseen toxicity and diminished therapeutic efficacy. This guide provides a comparative overview of key experimental methodologies for analyzing the cross-reactivity of PROTACs, with a focus on those containing moieties such as the diamine linker NH2-Ph-NH-cyclohexane-NH-Boc. Understanding and implementing these techniques is crucial for the development of safe and effective protein degraders.
PROTACs, by their nature as heterobifunctional molecules, introduce complexity into selectivity profiling. Their mechanism of action, which involves inducing the degradation of a target protein via the ubiquitin-proteasome system, means that off-target effects can arise from the PROTAC binding to unintended proteins or from the E3 ligase component degrading non-target proteins. The linker connecting the target-binding warhead and the E3 ligase recruiter, such as the this compound moiety, plays a critical role in determining the overall selectivity of the PROTAC. While specific cross-reactivity data for PROTACs containing this exact linker is not publicly available, this guide outlines the established methods for such an analysis.
Comparative Analysis of Cross-Reactivity Methodologies
The assessment of PROTAC cross-reactivity requires a multi-faceted approach, often combining proteomics, biophysical, and cellular assays. Below is a comparison of the most common techniques employed to identify and characterize off-target effects.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Global Proteomics (Mass Spectrometry) | Unbiased identification and quantification of protein abundance changes across the proteome upon PROTAC treatment. | Comprehensive and unbiased view of all protein degradation events, including direct and downstream effects.[1][2][3] | Can be resource-intensive and may not distinguish between direct and indirect effects without time-course studies.[4][5] | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding. Changes in protein melting temperature indicate target engagement. | Can be performed in intact cells, providing a more physiologically relevant context.[6][7][8][9] Can distinguish between target engagement and protein degradation.[6] | Not all protein-ligand interactions result in a significant thermal shift, leading to potential false negatives.[10] | Medium to High |
| Kinase Profiling | Screening a PROTAC against a large panel of kinases to identify off-target inhibitory activity of the warhead. | High-throughput and provides quantitative data (e.g., IC50 values) on kinase off-targets.[11][12][13] | Focuses only on the kinase family and does not assess degradation-related off-targets. | High |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the PROTAC to pull down interacting proteins for identification by mass spectrometry. | Can directly identify proteins that bind to the PROTAC. | Requires chemical modification of the PROTAC, which may alter its properties. Overexpression of tagged proteins can lead to artifacts. | Low to Medium |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Caption: Workflow for global proteomics-based off-target analysis.
-
Cell Treatment: Plate cells of interest and treat with the PROTAC molecule (and vehicle control) at various concentrations and time points.
-
Cell Lysis and Protein Extraction: Harvest cells, lyse them in a suitable buffer, and quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequence and abundance.
-
Data Analysis: Use specialized software to identify and quantify proteins. Statistically significant changes in protein levels between PROTAC-treated and control samples indicate potential on- and off-targets.[1][2]
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to confirm target engagement within the complex environment of a cell.[6][7][8][9]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
-
Compound Incubation: Treat intact cells or cell lysates with the PROTAC or vehicle control.
-
Thermal Challenge: Aliquot the samples and heat them to a range of different temperatures.
-
Protein Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[6][10]
The Pivotal Role of the Linker in Cross-Reactivity
The linker component of a PROTAC, such as the this compound moiety, is not merely a spacer but a critical determinant of the molecule's properties, including its selectivity.[14][15][][][18] The length, rigidity, and chemical composition of the linker influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Caption: Influence of linker properties on PROTAC selectivity.
-
Length and Flexibility: An optimal linker length is crucial for the formation of a stable and productive ternary complex. Linkers that are too short may cause steric hindrance, while those that are too long can lead to unproductive binding modes and increased off-target interactions.[15][][19]
-
Chemical Composition: The atoms and functional groups within the linker affect the PROTAC's physicochemical properties, such as solubility and cell permeability.[][] These properties can influence the intracellular concentration of the PROTAC and its access to on- and off-target proteins.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are also critical for achieving the correct orientation for efficient ubiquitination of the target protein and for avoiding unintended interactions.
Conclusion
A thorough cross-reactivity analysis is indispensable for the successful development of PROTAC-based therapeutics. While no single method is sufficient, a combination of global proteomics, CETSA, and targeted biochemical assays provides a comprehensive picture of a PROTAC's specificity. For PROTACs incorporating linkers like this compound, a systematic evaluation using these methodologies will be essential to validate their on-target activity and minimize potential off-target liabilities, ultimately paving the way for safer and more effective protein-degrading drugs. Researchers are encouraged to employ a strategic and multi-pronged approach to navigate the complexities of PROTAC selectivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. panomebio.com [panomebio.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pelagobio.com [pelagobio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pelagobio.com [pelagobio.com]
- 9. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. lcsciences.com [lcsciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 18. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 19. arxiv.org [arxiv.org]
Safety Operating Guide
Proper Disposal Procedures for NH2-Ph-NH-cyclohexane-NH-Boc
The following document provides comprehensive guidance on the proper disposal of NH2-Ph-NH-cyclohexane-NH-Boc, a PROTAC linker. Given the absence of a specific Safety Data Sheet (SDS) in publicly available databases, these procedures are based on the chemical's structural components: an aromatic amine, a cyclohexane (B81311) derivative, and a Boc-protected amine. This guidance mandates treating the substance as hazardous waste to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Logistical Information
Hazard Assessment: The chemical structure of this compound suggests multiple potential hazards.
-
Aromatic Amine (-Ph-NH2): Aromatic amines are a class of chemicals known for their potential toxicity and risk of environmental contamination through improper disposal.[1][2] Industrial discharges and incorrect handling of waste containing these compounds are significant sources of pollution.[2]
-
Cyclohexane Moiety: Cyclohexane and its derivatives are often flammable and can be hazardous to aquatic life with long-lasting effects.[3][4]
-
Boc-Protected Amine (-NH-Boc): The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but is readily cleaved by acids.[5][6][7] This deprotection would regenerate the free amine, which retains its inherent hazards.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Operational and Disposal Plans
Disposal of this compound must be managed through a licensed hazardous waste program.[9][10] Never discharge this chemical or its containers into sewers or regular trash.[9][11]
Step 1: Waste Identification and Classification Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), as hazardous chemical waste.[11][12]
Step 2: Waste Collection
-
Primary Container: Collect waste in a dedicated, compatible container, preferably made of glass or high-density polyethylene (B3416737) (HDPE).[8][11][12] The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[13]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.[11]
Step 3: Waste Segregation and Storage
-
Incompatibility: Store the waste container segregated from incompatible materials, particularly strong acids (which could cleave the Boc group) and oxidizing agents.[3][13][14]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area must be at or near the point of generation, well-ventilated, and secure to prevent unauthorized access.[11][14] Ensure secondary containment is in place to capture any potential leaks.[11]
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10][13] Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved institutional protocol.
Step 5: Decontamination of Empty Containers
-
A container that has held this compound must be decontaminated before being disposed of as regular trash.[9]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste along with the primary chemical waste.[9]
-
After triple-rinsing, deface or remove all chemical labels from the container before placing it in the appropriate recycling or trash receptacle.[9]
Data Presentation
Table 1: Hazard Profile and Disposal Parameters for this compound
| Parameter | Classification / Guideline | Rationale / Reference |
| Waste Classification | Hazardous Waste | Presence of aromatic amine and cyclohexane moieties. Assumed toxic and ecotoxic.[12][15] |
| Hazard Symbols (Anticipated) | Toxic, Health Hazard, Environmental Hazard | Based on general properties of aromatic amines and cyclohexane derivatives. |
| Disposal Method | Licensed Hazardous Waste Collection / Incineration | Standard procedure for non-biodegradable, toxic organic chemicals.[3][10] |
| Sewer/Drain Disposal | Prohibited | Aromatic amines are harmful to aquatic life and can contaminate water supplies.[2][11][13] |
| Solid Waste (Trash) Disposal | Prohibited | Prevents release of toxic chemicals into the environment.[15] |
| Storage Requirement | Segregated, sealed container in a designated Satellite Accumulation Area (SAA). | Prevents hazardous reactions and ensures regulatory compliance.[13][14] |
| Incompatible Materials | Strong Acids, Oxidizing Agents | Acids can cause deprotection; oxidizers can react violently with organic amines.[13][14] |
Mandatory Visualization
The following diagram outlines the logical workflow for the proper disposal of this compound from the point of generation to final removal.
References
- 1. witpress.com [witpress.com]
- 2. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 3. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. carlroth.com [carlroth.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
